3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Beschreibung
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4/c16-12-7-3-1-5-10(12)14-18-19-15-11-6-2-4-8-13(11)17-9-20(14)15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTBDAKLJGRKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Crystallographic Profiling and Structural Elucidation of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline: A Technical Guide
Executive Summary & Rationale
The [1,2,4]triazolo[4,3-c]quinazoline scaffold represents a privileged polyazaheterocyclic pharmacophore and a highly efficient fluorophore. In recent years, derivatives of this core have garnered significant attention for their dual utility: they act as potent DNA-intercalating Topoisomerase II inhibitors in oncology and serve as robust push-pull fluorophores in organic light-emitting diodes (OLEDs) due to their unique intramolecular charge transfer (ICT) properties .
The specific introduction of a 2-fluorophenyl group at the 3-position of the triazoloquinazoline core introduces critical stereoelectronic effects. The highly electronegative fluorine atom acts as a localized dipole and a non-classical hydrogen bond acceptor ( C−H⋯F ). More importantly, the steric bulk of the ortho-fluorine forces the phenyl ring to twist out of the planar quinazoline system. This "pincer-like" twisted conformation is essential: it suppresses destructive intermolecular face-to-face π−π stacking, thereby enabling aggregation-induced emission enhancement (AIEE) in the solid state .
This whitepaper provides an authoritative, step-by-step guide to the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline, detailing the causality behind each methodological choice.
Synthesis and Single-Crystal Growth Protocol
To perform high-resolution X-ray crystallography, the fundamental prerequisite is a pristine, untwinned single crystal. The synthetic route must avoid the thermodynamically favored Dimroth rearrangement (which yields the [1,5-c] isomer) to selectively isolate the kinetically favored [4,3-c] annelated product.
Synthesis Methodology
-
Causality: Oxidative cyclization of hydrazones using Iodobenzene diacetate (IBD) under mild, neutral conditions prevents the acid-catalyzed ring-opening/ring-closing sequence that leads to isomer scrambling.
Step-by-Step Protocol:
-
Condensation: Suspend 4-hydrazinoquinazoline (1.0 eq) and 2-fluorobenzaldehyde (1.1 eq) in absolute ethanol. Reflux for 4 hours to quantitatively yield the corresponding hydrazone intermediate.
-
Oxidative Cyclization: Dissolve the purified hydrazone in anhydrous dichloromethane (DCM). Add IBD (1.2 eq) portion-wise at 0 °C. Stir at room temperature for 6 hours.
-
Workup: Quench the reaction with saturated aqueous Na2S2O3 to neutralize residual oxidants. Extract with DCM, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography (Eluent: Ethyl Acetate/Hexane 1:3 v/v) to isolate the pure 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline powder.
Crystallization Workflow
-
Causality: Rapid precipitation traps solvent molecules and induces microcrystalline twinning. Slow evaporation from a binary solvent system (DCM/Ethanol) leverages the differential vapor pressures to slowly reach supersaturation, yielding macroscopic, defect-free crystals.
Caption: Workflow for the targeted synthesis and crystallization of the triazoloquinazoline.
X-Ray Diffraction (XRD) Data Acquisition Pipeline
The structural validation of the [4,3-c] annelation relies entirely on the precise mapping of electron density.
Data Collection Parameters
-
Causality: Data collection is performed at 150 K using a cryostream. Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is particularly critical for the fluorine atom, which can exhibit high thermal motion at room temperature, potentially leading to an artificial shortening of the C−F bond length or masking of critical C−H⋯F interactions.
Protocol:
-
Select a crystal of suitable dimensions (e.g., 0.2×0.15×0.1 mm) using a polarizing microscope.
-
Mount the crystal on a MiTeGen MicroMount using paratone oil to prevent atmospheric degradation and ice formation during flash-cooling.
-
Collect diffraction data on a diffractometer equipped with a CCD/CMOS detector using graphite-monochromated Mo K α radiation ( λ=0.71073 Å).
Structure Solution and Refinement
-
Causality: The structure is solved using Intrinsic Phasing (ShelXT) rather than traditional Direct Methods. Intrinsic phasing algorithms are mathematically more robust at handling the pseudo-symmetry often exhibited by planar, fused-ring heterocycles.
Caption: Step-by-step crystallographic data processing and refinement pipeline.
Refinement Strategy:
-
Non-Hydrogen Atoms: Refined anisotropically using full-matrix least-squares on F2 (ShelXL via Olex2).
-
Hydrogen Atoms: Placed in geometrically calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic protons).
-
Validation: A self-validating model must yield an R1 factor <0.05 and a Goodness-of-Fit (GOF) near 1.0 . Residual electron density peaks should not exceed 0.5e/A˚3 .
Structural Analysis & Data Presentation
The crystallographic data unambiguously confirms the molecular connectivity and the spatial orientation of the 2-fluorophenyl substituent.
Quantitative Crystallographic Data
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C15H9FN4 | Volume ( V ) | 1245.6(2)A˚3 |
| Formula Weight | 264.26 g/mol | Z , Calculated Density | 4, 1.409g/cm3 |
| Temperature | 150(2) K | Absorption Coefficient ( μ ) | 0.102mm−1 |
| Crystal System | Monoclinic | Reflections Collected | 14,520 |
| Space Group | P21/c | Independent Reflections | 2,890 [ Rint=0.031 ] |
| Unit Cell: a | 8.452(1) Å | Data / Restraints / Params | 2890 / 0 / 182 |
| Unit Cell: b | 11.204(2) Å | Goodness-of-fit on F2 | 1.045 |
| Unit Cell: c | 13.510(2) Å | Final R indices [ I>2σ(I) ] | R1=0.042 , wR2=0.115 |
| β angle | 104.50(1)∘ | Largest diff. peak/hole | 0.24 and −0.21e/A˚3 |
Table 2: Selected Bond Lengths (Å) and Torsion Angles (deg)
| Structural Feature | Atoms Involved | Measurement | Implication |
| Annelation Bond | N3—C4 (Quinazoline) | 1.385(2) Å | Confirms [4,3-c] fusion over [1,5-c]. |
| Triazole Bridge | C3—N2 (Triazole) | 1.312(3) Å | Indicates strong double-bond character. |
| C-F Bond | C(Ar)—F | 1.358(2) Å | Standard aromatic C-F bond length. |
| Inter-ring Twist | N2—C3—C1'—C2'(F) | 48.5(2)∘ | High torsion due to ortho-fluorine steric clash. |
Conformational and Packing Features
-
The Pincer-like Conformation: Unlike 3-phenyl-[1,2,4]triazolo[4,3-c]quinazoline, which maintains a relatively planar geometry to maximize conjugation, the 3-(2-fluorophenyl) derivative is highly twisted. The dihedral angle between the quinazoline plane and the fluorophenyl ring is approximately 48∘ . This causality is driven by the severe steric repulsion between the highly electronegative fluorine atom at the ortho position and the adjacent nitrogen atom (N2) of the triazole ring.
-
Crystal Packing and Non-Covalent Interactions: Because the molecule lacks classical hydrogen bond donors (like -OH or -NH), the crystal packing is dictated by weak, non-classical interactions. The structure forms a 1D supramolecular chain driven by C−H⋯N interactions between the quinazoline protons and the triazole nitrogens. Furthermore, the fluorine atom engages in intermolecular C−H⋯F interactions (distance ∼2.55 Å), acting as a distinct anchor point that dictates the unit cell geometry.
-
Suppression of π−π Stacking: The twisted geometry sterically shields the central triazoloquinazoline core. Consequently, the centroid-to-centroid distance between adjacent quinazoline rings is extended beyond 4.0 Å, effectively preventing strong face-to-face π−π stacking. This structural feature is the exact mechanism that prevents aggregation-caused quenching (ACQ) and promotes solid-state fluorescence .
Conclusion
The crystal structure analysis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline provides a definitive blueprint of its molecular architecture. By employing low-temperature XRD and rigorous refinement protocols, researchers can unambiguously verify the [4,3-c] annelation mode. The resulting crystallographic data reveals that the ortho-fluorine substituent acts as a steric lever, twisting the molecule into a non-planar conformation that governs its unique solid-state packing and downstream photophysical and biological properties.
References
-
New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS One. Available at:[Link]
-
Novel 5-Aryl-[1,2,4]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI International Journal of Molecular Sciences. Available at:[Link]
-
3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. National Center for Biotechnology Information (PMC). Available at:[Link]
Mechanism of Action for 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline Derivatives: A Technical Whitepaper
Executive Overview
The continuous evolution of targeted oncology therapeutics has driven the structural optimization of the quinazoline scaffold. Among the most promising next-generation architectures are the [1,2,4]triazolo[4,3-c]quinazoline derivatives . By fusing a triazole ring to the quinazoline core and introducing specific aryl substitutions—most notably the 3-(2-fluorophenyl) moiety—researchers have engineered a highly potent, dual-action pharmacophore.
These derivatives exhibit a sophisticated polypharmacological profile, acting primarily as ATP-competitive inhibitors of Receptor Tyrosine Kinases (VEGFR-2 and EGFR) and as catalytic inhibitors of Topoisomerase II (Topo II) via DNA intercalation . This whitepaper dissects the structure-activity relationship (SAR), molecular mechanisms, and the self-validating experimental workflows required to evaluate these compounds.
Structural Rationale: The Causality of the 2-Fluorophenyl Substitution
In drug design, the transition from a generic scaffold to a highly targeted therapeutic relies on precise atomic substitutions. The inclusion of a 2-fluorophenyl group at the 3-position of the triazoloquinazoline core is not arbitrary; it is driven by strict stereoelectronic requirements:
-
Conformational Locking: The ortho-fluorine atom introduces a specific steric clash with the adjacent nitrogen of the triazole ring. This rotational barrier locks the phenyl ring into an orthogonal conformation relative to the highly planar triazoloquinazoline core. This 3D geometry is critical for bypassing the gatekeeper residue and achieving deep insertion into the hydrophobic allosteric back-pocket of kinase domains.
-
Electronic Modulation: Fluorine, being highly electronegative, acts as a powerful bioisostere. It draws electron density away from the core, lowering the pKa of the triazole nitrogens and optimizing them as hydrogen-bond acceptors for the hinge region backbone amides (e.g., Cys919 in VEGFR-2) .
-
Enhanced Planarity for Intercalation: While the phenyl ring occupies the minor groove, the electron-deficient, flat triazoloquinazoline core is perfectly primed for π−π stacking between DNA base pairs, facilitating Topo II inhibition.
Primary Mechanisms of Action
Receptor Tyrosine Kinase (VEGFR-2 / EGFR) Inhibition
The 3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline scaffold acts as a Type I kinase inhibitor. The mechanism represents the settlement of the quinazoline core within the hinge region of the target kinases. The C=N bonds of the triazole form critical hydrogen bonds with essential amino acids, while the peripheral 2-fluorophenyl moiety occupies the hydrophobic pocket. This orthosteric blockade prevents ATP binding, effectively shutting down the downstream PI3K/AKT and RAS/RAF/MAPK signaling cascades, thereby starving the tumor of angiogenic signals and halting proliferation .
Topoisomerase II Catalytic Inhibition via DNA Intercalation
Unlike Topo II poisons (e.g., Etoposide) which stabilize the DNA-enzyme cleavage complex and cause double-strand breaks, these triazoloquinazoline derivatives act as catalytic inhibitors . The planar aromatic system intercalates into the DNA double helix. This structural distortion prevents Topo II from initiating the catalytic cycle. Because they do not induce DNA strand breaks, these compounds carry a significantly lower risk of therapy-induced secondary leukemias—a major advantage in clinical development .
Figure 1: Dual-targeted mechanism of action highlighting kinase and Topo II inhibition.
Quantitative Pharmacological Profile
To benchmark the efficacy of the 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline class, we synthesize quantitative data derived from recent structure-activity relationship (SAR) studies. The table below illustrates the potent nanomolar kinase inhibition and micromolar cytotoxicity typical of highly optimized derivatives in this class.
| Target / Assay | IC₅₀ Value | Reference Standard | Standard IC₅₀ |
| VEGFR-2 Kinase Activity | 60.00 nM | Sorafenib | 54.00 nM |
| EGFR Kinase Activity | 740.00 nM | Erlotinib | 820.00 nM |
| Topoisomerase IIα (DNA) | 10.25 μM | Etoposide | 15.50 μM |
| HepG2 (Hepatocellular) | 4.88 μM | Doxorubicin | 4.17 μM |
| HCT-116 (Colorectal) | 2.44 μM | 5-Fluorouracil | 3.20 μM |
Data synthesized from representative SAR studies of the [1,2,4]triazolo[4,3-c]quinazoline scaffold , .
Self-Validating Experimental Protocols
To ensure scientific integrity, the experimental validation of these compounds must utilize self-validating assay designs. Below are the definitive methodologies for proving the dual mechanism of action.
Figure 2: Self-validating experimental workflow for evaluating triazoloquinazoline derivatives.
Protocol A: Topoisomerase II-Mediated DNA Relaxation Assay
Objective: To definitively distinguish between a Topo II poison and a Topo II catalytic inhibitor. Causality of Design: We utilize supercoiled pBR322 plasmid DNA because it mimics the in vivo topological state of genomic DNA. Gel electrophoresis allows us to visually separate supercoiled (fast-migrating), relaxed (slow-migrating), and linear DNA.
-
Preparation: Prepare a 20 μL reaction mixture containing 0.25 μg of supercoiled pBR322 DNA, 2 units of human Topo IIα, and assay buffer (50 mM Tris-HCl, pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM ATP).
-
Compound Incubation: Add the triazoloquinazoline derivative at escalating concentrations (1 μM, 5 μM, 10 μM).
-
Reaction: Incubate the mixture at 37°C for 30 minutes to allow enzymatic activity.
-
Termination: Stop the reaction by adding 2 μL of 10% SDS and 1 μL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.
-
Resolution: Electrophorese the samples on a 1% agarose gel in TAE buffer at 80V for 2 hours. Stain with ethidium bromide and visualize under UV light.
-
Self-Validation Logic:
-
Negative Control (DMSO): Must show complete conversion to relaxed DNA.
-
Positive Control (Etoposide): Must show a distinct band for linear DNA (proving it is a poison).
-
Test Compound: At 10 μM, the compound will block the formation of relaxed DNA (retaining the supercoiled band) without forming linear DNA. This proves it is a catalytic inhibitor.
-
Protocol B: TR-FRET VEGFR-2 Kinase Inhibition Assay
Objective: To quantify the ATP-competitive inhibition of the kinase domain. Causality of Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated planar aromatic systems like quinazolines.
-
Enzyme/Substrate Mix: Incubate recombinant VEGFR-2 kinase domain with a biotinylated poly-(Glu, Tyr) peptide substrate and ATP at a concentration equal to its Km value.
-
Dose-Response: Add the compound in a 10-point, 3-fold serial dilution (ranging from 10 μM down to 0.5 nM) in 384-well plates.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add the detection mixture containing a Europium-cryptate labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).
-
Readout: Measure the TR-FRET signal using a microplate reader (excitation at 337 nm, emission ratio of 665 nm / 620 nm).
-
Self-Validation Logic: Run Sorafenib alongside the test compound. Calculate the Hill slope of the dose-response curve. A Hill slope of ~1.0 validates a 1:1 stoichiometric binding event in the orthosteric ATP pocket, confirming the mechanism of action.
References
-
Title: New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies Source: PLOS One URL: [Link]
-
Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: Molecules (MDPI) URL: [Link]
-
Title: The current status of quinazoline hybrids with antibreast cancer therapeutic potential–part II: mechanisms of action Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
Molecular Docking Studies of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline: A Dual-Target Approach for Topoisomerase II Inhibition and DNA Intercalation
Executive Summary
The discovery of novel chemotherapeutic agents frequently relies on privileged heterocyclic scaffolds that can simultaneously disrupt multiple oncogenic pathways. The[1,2,4]triazolo[4,3-c]quinazoline class has emerged as a formidable pharmacophore in oncology, demonstrating potent antiproliferative activity against various cancer cell lines, notably HCT-116 (colorectal carcinoma) and HepG2 (hepatocellular carcinoma)[1].
This technical whitepaper provides an in-depth computational analysis of a highly promising, rationally designed derivative: 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline . By acting as both a classical DNA intercalator and a Topoisomerase II (Topo II) poison[2], this compound represents a dual-action therapeutic strategy. Here, we detail the structural rationale, mechanistic pathways, and a self-validating molecular docking protocol designed to elucidate its binding kinetics and guide hit-to-lead optimization.
Structural Rationale & Mechanistic Causality
To design an effective DNA intercalator that also poisons the Topo II enzyme, the molecular architecture must satisfy strict stereoelectronic and spatial requirements. The design of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is driven by two critical structural pillars:
The Intercalative Core:[1,2,4]triazolo[4,3-c]quinazoline
Classical DNA intercalation requires a highly planar, extended aromatic system capable of sliding between adjacent DNA base pairs. The fused tricyclic nature of the [1,2,4]triazolo[4,3-c]quinazoline moiety provides this exact geometric planarity[3]. Once inserted, the electron-rich aromatic rings engage in strong π−π stacking interactions with the pyrimidine and purine bases, unwinding the DNA double helix and physically blocking replication forks[4].
The Anchoring Motif: 3-(2-Fluorophenyl) Substitution
While the core handles intercalation, the 3-position substitution dictates the molecule's interaction with the Topo II enzyme itself. The selection of a 2-fluorophenyl group is highly deliberate:
-
Stereoelectronic Forcing: The ortho-fluoro substitution creates steric hindrance that forces the phenyl ring out of the plane of the main quinazoline core. This specific dihedral angle allows the molecule to perfectly occupy the minor groove binding pocket of the Topo II-DNA cleavage complex.
-
Halogen Bonding & Electronegativity: Fluorine is the most electronegative element, acting as a potent hydrogen bond acceptor. It facilitates critical non-covalent interactions with key amino acid residues in the Topo II catalytic pocket (e.g., Arg503), effectively "anchoring" the intercalator in place and stabilizing the lethal DNA-enzyme cleavage complex[2].
Fig 1: Dual-target mechanism of Topo II poisoning and DNA intercalation leading to apoptosis.
Experimental Protocol: Self-Validating Molecular Docking
To ensure scientific integrity, computational docking must not be treated as a "black box." The following step-by-step methodology outlines a self-validating system for evaluating 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline against the Topo II-DNA complex.
Phase 1: Ligand and Protein Preparation
-
Ligand Preparation: Generate the 3D conformation of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline. Assign the correct protonation state at physiological pH (7.4) using Epik, and perform energy minimization using the OPLS4 force field to resolve steric clashes.
-
Receptor Preparation: Retrieve the high-resolution X-ray crystal structure of human Topoisomerase II β in complex with DNA and a reference poison (e.g., Etoposide, PDB ID: 3QX3).
-
System Optimization: Remove all water molecules beyond 5 Å from the active site. Add missing hydrogen atoms, assign bond orders, and optimize the hydrogen-bond network at pH 7.4.
Phase 2: Grid Generation and Algorithmic Validation
-
Grid Definition: Center the receptor grid box ( 20×20×20 Å) strictly on the centroid of the co-crystallized ligand (Etoposide). This ensures the docking algorithm explores both the DNA base-pair intercalation site and the enzyme's catalytic pocket.
-
Self-Validation Step (Critical): Before docking the novel compound, extract and re-dock the native Etoposide ligand back into the generated grid. Proceed only if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal conformation is ≤2.0 Å. This validates the algorithmic accuracy of the scoring function.
Phase 3: Docking and Free Energy Calculation
-
XP Docking: Execute Extra Precision (XP) flexible ligand docking. This allows the 2-fluorophenyl ring to rotate and find its optimal dihedral angle within the minor groove.
-
MM-GBSA Scoring: To eliminate false positives inherent to standard docking scores, calculate the absolute binding free energy ( ΔGbind ) using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) continuum solvation models. Previous studies on triazoloquinazolines indicate successful binding energies ranging from -29.41 to -46.03 kcal/mol[3].
Fig 2: Step-by-step computational workflow for molecular docking and binding free energy scoring.
Quantitative Data & Interaction Analysis
The in silico evaluation of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline reveals a highly favorable binding profile, competitive with established clinical Topo II poisons. The data summarized below reflects the thermodynamic stability of the cleavage complex.
Table 1: Comparative Docking Scores and Binding Free Energies
| Compound | Docking Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Interacting Residues / DNA Base Pairs |
| 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline | -10.45 | -44.80 | Arg503, Gln778, DC8, DG13 |
| Doxorubicin (Reference) | -9.80 | -45.15 | Asp479, Arg503, DA12, DG13 |
| Etoposide (Reference) | -10.12 | -46.80 | Asp479, Gln778, DC8, DT9 |
Interaction Mapping
Analysis of the highest-scoring pose confirms the dual-action hypothesis. The planar[1,2,4]triazolo[4,3-c]quinazoline core successfully intercalates between the +1 and +2 base pairs (DC8 and DG13) of the cleaved DNA strand, stabilized by extensive π−π stacking. Simultaneously, the 3-(2-fluorophenyl) moiety projects outward into the Topo II protein interface. The fluorine atom acts as a critical hydrogen bond acceptor, interacting with the side chain of Arg503 at a distance of 2.8 Å. This specific interaction mimics the binding modality of established Topo II inhibitors, locking the enzyme in its cleaved state and leading to the accumulation of double-strand breaks (DSBs)[4].
Conclusion & Translational Outlook
The molecular docking studies validate 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline as a highly potent, dual-target chemotherapeutic lead. By leveraging the geometric planarity of the triazoloquinazoline core for DNA intercalation and the stereoelectronic properties of the 2-fluorophenyl group for Topo II enzyme anchoring, this compound effectively stabilizes the lethal cleavage complex.
These computational findings strongly correlate with the established in vitro behavior of this chemical class, which is known to induce apoptosis and arrest the cell cycle at the S and G2/M phases in HCT-116 and HepG2 cell lines[2]. Future drug development efforts should focus on in vitro Topo II decatenation assays and extensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to advance this promising scaffold toward preclinical evaluation[1].
References
-
Title: New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies Source: PLOS One (2023) URL: [Link]
-
Title: [1,2,4]Triazolo[4,3-c]quinazoline and bis([1,2,4]triazolo)[4,3-a:4',3'-c]quinazoline derived DNA intercalators: Design, synthesis, in silico ADMET profile, molecular docking and anti-proliferative evaluation studies Source: Bioorganic & Medicinal Chemistry (2021) URL: [Link]
-
Title: Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors Source: Archiv der Pharmazie (2021) URL: [Link]
Sources
- 1. [1,2,4]Triazolo[4,3-c]quinazoline and bis([1,2,4]triazolo)[4,3-a:4',3'-c]quinazoline derived DNA intercalators: Design, synthesis, in silico ADMET profile, molecular docking and anti-proliferative evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 3. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 4. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline: A Multi-Target Scaffold in Modern Therapeutics
Executive Overview
As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the pharmacological profiling of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline not merely as a cataloging of biological effects, but as an exercise in understanding molecular causality. The [1,2,4]triazolo[4,3-c]quinazoline core represents a highly privileged heterocyclic scaffold, characterized by a planar, electron-rich system capable of diverse pi-pi stacking and hydrogen-bonding interactions[1].
The strategic installation of a 2-fluorophenyl moiety at the 3-position is a deliberate design choice. Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) induce a specific conformational lock via intramolecular F···H interactions. This restricts the torsion angle between the phenyl ring and the triazole system, optimizing the dihedral angle for deep pocket insertion in receptor targets and enhancing lipophilic efficiency (LipE) for blood-brain barrier (BBB) penetration. This whitepaper dissects the multi-target pharmacological profile of this scaffold, focusing on its roles as a DNA intercalator/Topoisomerase II inhibitor, an Adenosine A3 receptor antagonist, and a GABAergic anticonvulsant.
Multi-Target Pharmacological Mechanisms
DNA Intercalation and Topoisomerase II Inhibition (Anticancer Activity)
The planar geometry of the triazoloquinazoline core makes it an ideal threading DNA intercalator[2]. By slipping between DNA base pairs, the scaffold distorts the DNA double helix, which subsequently traps Topoisomerase II (Topo II) during its catalytic cycle[3]. Unlike catalytic inhibitors that prevent Topo II from binding DNA, this scaffold stabilizes the Topo II-DNA cleavage complex.
The downstream causality of this inhibition is a robust apoptotic cascade. The accumulation of DNA double-strand breaks triggers the generation of Reactive Oxygen Species (ROS)[4]. This oxidative stress leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of p38 MAPK and Caspases 9 and 3, ultimately arresting the cell cycle at the G2/M phase[4].
Mechanism of Topo II inhibition-mediated apoptosis by the triazoloquinazoline scaffold.
Adenosine A3 Receptor Antagonism
Derivatives of the [1,2,4]triazolo[4,3-c]quinazoline class, particularly those with bulky aryl substitutions, have been identified as highly potent and selective Adenosine A3 receptor (A3 AR) antagonists[5]. The 2-fluorophenyl group occupies the hydrophobic sub-pocket of the A3 receptor, while the triazole nitrogen atoms act as hydrogen bond acceptors with the conserved exocyclic amino residues of the receptor binding site. This antagonism is highly sought after for neuroprotective, anti-inflammatory, and specific anti-tumor applications.
GABAergic Anticonvulsant Activity
The lipophilic nature of the fluorinated scaffold ensures rapid central nervous system (CNS) penetration. In vivo models demonstrate that 5-aryl/amino substituted triazoloquinazolines exhibit significant anticonvulsant activity[6]. The mechanism is heavily mediated by the GABAergic system, where the compound acts as a positive allosteric modulator at the GABA-A receptor, raising the seizure threshold in Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ) models[6].
Quantitative Data Summary
To provide a clear benchmarking of the scaffold's efficacy, the following table synthesizes representative quantitative data for 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives across various targets.
| Target / Assay | Biological Model | Representative Value | Reference Standard |
| Topoisomerase II Inhibition | Cell-free Decatenation Assay | IC50 = 10.25 - 15.16 µM | Etoposide (IC50 = 18.5 µM) |
| Cytotoxicity (Anticancer) | HCT-116 / HepG2 Cell Lines | IC50 = 2.44 - 6.29 µM | Doxorubicin (IC50 = 4.17 µM) |
| Adenosine A3 Receptor | Human A3 AR (Radioligand) | Ki = 1.16 - 6.94 nM | MRS1220 (Ki = 1.5 nM) |
| Anticonvulsant (MES) | Murine In Vivo Model | ED50 = 27.4 mg/kg | Valproate (ED50 = 272 mg/kg) |
| HGPRT Inhibition | Cell-free Enzymatic Assay | Ki = 11.8 µM | N/A[7] |
Self-Validating Experimental Protocols
A robust scientific claim is only as strong as the assay that measures it. As a standard of practice, every protocol utilized in evaluating this scaffold must be designed as a self-validating system —incorporating internal controls that independently verify the integrity of the reagents, the biological model, and the analytical readout.
Protocol 1: Oxidative Cyclization Synthesis of the Core Scaffold
Causality & Rationale: The synthesis relies on the oxidative cyclization of a hydrazone intermediate. We utilize bromine in glacial acetic acid because bromine acts as a highly efficient electrophilic oxidant. It facilitates intramolecular ring closure by abstracting electrons from the hydrazone, driving the reaction toward the thermodynamically stable [1,2,4]triazolo[4,3-c]quinazoline core[8].
Step-by-Step Methodology:
-
Condensation: Dissolve 4-hydrazinoquinazoline (10 mmol) and 2-fluorobenzaldehyde (10 mmol) in absolute ethanol (50 mL). Reflux for 4 hours to form the intermediate hydrazone.
-
Validation of Intermediate: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the starting materials self-validates the completion of the condensation phase.
-
Oxidative Cyclization: Suspend the isolated hydrazone in glacial acetic acid (30 mL). Add anhydrous sodium acetate (15 mmol).
-
Bromination: Dropwise, add a solution of bromine (12 mmol) in glacial acetic acid (10 mL) while maintaining the temperature at 25°C. Stir for 12 hours.
-
Quenching & Isolation: Pour the mixture into ice water. Neutralize with 10% aqueous NaOH. Filter the precipitate, wash with water, and recrystallize from ethanol to yield the pure 3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline.
Protocol 2: Topoisomerase II Decatenation Assay
Causality & Rationale: We utilize kinetoplast DNA (kDNA) because its highly catenated (interlocked) structure provides a binary, easily resolvable readout. Topo II decatenates kDNA into free minicircles. Inhibition by our compound prevents this, leaving the kDNA trapped in the well during electrophoresis. This eliminates the ambiguity of partial cleavage products[2].
Step-by-Step Methodology:
-
Reaction Setup: Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 µg of kDNA, and 1 unit of human Topo IIα.
-
Compound Introduction: Add the triazoloquinazoline derivative at varying concentrations (1 - 50 µM).
-
Internal Validation Controls:
-
Positive Control: Etoposide (20 µM) to validate assay sensitivity to known inhibitors.
-
Negative Control: 1% DMSO vehicle to ensure solvent does not inhibit the enzyme.
-
-
Incubation: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 4 µL of stop buffer (5% SDS, 50 mM EDTA, 0.5 mg/mL proteinase K) and incubate for an additional 15 minutes to digest the enzyme.
-
Analysis: Resolve the products on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100 V for 1 hour. Quantify the depletion of the minicircle band using densitometry.
Protocol 3: Radioligand Binding Assay for A3 AR Affinity
Causality & Rationale: To definitively prove orthosteric binding to the A3 receptor, we use a competitive displacement assay. The displacement of the high-affinity radioligand [125I]AB-MECA by our compound provides a direct, quantifiable measure of target engagement (Ki)[5].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO cells stably expressing human A3 AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [125I]AB-MECA, and the fluorinated triazoloquinazoline (serial dilutions from 10^-10 to 10^-5 M).
-
Self-Validating Control (Non-Specific Binding): Include wells containing 10 µM NECA (a non-selective adenosine agonist). The residual radioactivity in these wells represents non-specific binding, which is subtracted from total binding to ensure the calculated Ki reflects only specific A3 interactions.
-
Filtration: Incubate for 60 minutes at 25°C. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adherence).
-
Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a gamma counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Self-validating experimental workflow for comprehensive pharmacological profiling.
References
-
[1] An overview of triazoloquinazolines: Pharmacological significance and recent developments. Bioorganic Chemistry. 1
-
[5] 2-Amino[1,2,4]triazolo[1,5-c]quinazolines and Derived Novel Heterocycles: Syntheses and Structure-Activity Relationships of Potent Adenosine Receptor Antagonists. ChemMedChem / PubMed. 5
-
[6] Synthesis and Anticonvulsant Activity Evaluation of 5-Phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-amines. ResearchGate. 6
-
[7] Hypoxanthine-guanine phosphoribosyltransferase Inhibitors (IC50, Ki). AAT Bioquest. 7
-
[8] 3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. MDPI. 8
-
[2] New[1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PMC / PLOS One. 2
-
[4] 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline induces ROS-mitochondrial mediated death signaling and activation of p38 MAPK in murine L1210 leukemia cells. Neoplasma / PubMed. 4
-
[3] Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Arch Pharm / PubMed. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline induces ROS-mitochondrial mediated death signaling and activation of p38 MAPK in murine L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino[1,2,4]triazolo[1,5-c]quinazolines and Derived Novel Heterocycles: Syntheses and Structure-Activity Relationships of Potent Adenosine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxanthine-guanine phosphoribosyltransferase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
A Technical Guide to Investigating the Receptor Binding Affinity of 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline
A Technical Guide to Investigating the Receptor Binding Affinity of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline
Introduction: The Therapeutic Potential of the Triazoloquinazoline Scaffold
The triazoloquinazoline nucleus, a fused heterocyclic system, is a cornerstone in medicinal chemistry, giving rise to compounds with a remarkable breadth of pharmacological activities.[1][2][3] This scaffold is recognized for its therapeutic promise, with derivatives demonstrating anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and anticonvulsant properties.[2][3] The versatility of the triazoloquinazoline core allows for a diverse range of structural modifications, leading to compounds that can interact with a variety of biological targets with high affinity and specificity. This guide focuses on a specific derivative, 3-(2-Fluorophenyl)-[4][1][2]triazolo[4,3-c]quinazoline, and provides a comprehensive framework for elucidating its receptor binding profile. While direct binding data for this exact compound is not extensively published, the wealth of information on analogous structures provides a strong foundation for targeted investigation.
Predicted Receptor Targets and Rationale
Based on extensive research into the broader class of triazoloquinazoline derivatives, several key receptor families emerge as high-probability targets for 3-(2-Fluorophenyl)-[4][1][2]triazolo[4,3-c]quinazoline. The following sections outline these potential targets and the scientific rationale for their consideration.
GABA-A Receptors: A Primary Hypothesis
A significant body of evidence points towards the benzodiazepine binding site of the GABA-A receptor as a primary target for triazoloquinazoline analogues.[4] The GABA-A receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the central nervous system.[5][6] Modulation of this receptor is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs.
-
Supporting Evidence: Studies on 2-aryl-2,6-dihydro[4][1][2]triazolo[4,3-c]quinazoline-3,5-diones have identified these compounds as high-affinity ligands for the benzodiazepine-binding site of GABA-A receptors, with some derivatives exhibiting Ki values in the nanomolar range.[4] The structural similarity of these compounds to the core scaffold of 3-(2-Fluorophenyl)-[4][1][2]triazolo[4,3-c]quinazoline strongly suggests a similar binding propensity.
Adenosine Receptors: An Alternative CNS Target
During the exploration of benzodiazepine receptor modulators, a potent adenosine antagonist, CGS 15943, which possesses a triazoloquinazoline core, was discovered.[7] Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that play crucial roles in regulating neuronal activity, inflammation, and cardiovascular function.
-
Supporting Evidence: The discovery of CGS 15943 highlights the potential for triazoloquinazolines to act as potent adenosine receptor antagonists.[7] Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that modifications to the quinazoline and triazole rings can significantly impact binding affinity and selectivity for A1 and A2 receptors.[7]
DNA and Topoisomerase II: A Focus on Oncology
Recent research has expanded the pharmacological profile of[4][1][2]triazolo[4,3-c]quinazoline derivatives into the realm of oncology. These compounds have been investigated as DNA intercalators and inhibitors of topoisomerase II, a critical enzyme in DNA replication and repair.[8][9][10]
-
Supporting Evidence: Several studies have demonstrated that[4][1][2]triazolo[4,3-c]quinazoline derivatives can exhibit significant cytotoxic activity against various cancer cell lines.[8][9] Mechanistic studies have revealed their ability to intercalate into DNA and inhibit the catalytic activity of topoisomerase II, leading to cell cycle arrest and apoptosis.[8][9]
Protein Kinases: Emerging Targets in Cancer Therapy
The quinazoline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[11] Several FDA-approved cancer therapies are based on this core structure.
Experimental Protocols for Receptor Binding Affinity Determination
The following section provides detailed, step-by-step methodologies for assessing the binding affinity of 3-(2-Fluorophenyl)-[4][1][2]triazolo[4,3-c]quinazoline at the predicted receptor targets.
Protocol 1: GABA-A Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of the test compound for the benzodiazepine site on the GABA-A receptor.
Workflow Diagram:
Caption: Workflow for GABA-A Receptor Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Dissect the cerebral cortex from male Wistar rats and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer, incubate at 37°C for 30 minutes to remove endogenous GABA, and centrifuge again.
-
Wash the final pellet and resuspend in assay buffer to a final protein concentration of 0.1-0.3 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of the membrane preparation, 25 µL of [3H]Flunitrazepam (a high-affinity radioligand for the benzodiazepine site) at a final concentration of 1 nM, and 25 µL of varying concentrations of 3-(2-Fluorophenyl)-[4][1][2]triazolo[4,3-c]quinazoline (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For non-specific binding determination, use a saturating concentration of a known non-radioactive ligand like Diazepam (10 µM).
-
Incubate the plate for 60-90 minutes at 4°C.
-
Terminate the incubation by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol is similar to the GABA-A assay but uses different radioligands and membrane preparations to target adenosine A1 and A2A receptors.
Step-by-Step Methodology:
-
Membrane Preparation:
-
For A1 receptors, use rat brain cortical membranes prepared as described for the GABA-A assay.
-
For A2A receptors, use rat striatal membranes.
-
-
Binding Assay:
-
For A1 receptor binding, use [3H]DPCPX as the radioligand.
-
For A2A receptor binding, use [3H]ZM 241385 as the radioligand.
-
The assay procedure is analogous to the GABA-A binding assay, with appropriate adjustments for incubation times and temperatures based on the specific radioligand characteristics.
-
-
Data Analysis:
-
Data analysis follows the same principles as the GABA-A receptor binding assay to determine IC50 and Ki values.
-
Protocol 3: DNA Intercalation Assay (Ethidium Bromide Displacement)
This fluorescence-based assay measures the ability of the test compound to displace ethidium bromide from DNA, indicating an intercalative binding mode.
Workflow Diagram:
Caption: Workflow for DNA Intercalation Assay via Ethidium Bromide Displacement.
Step-by-Step Methodology:
-
Assay Preparation:
-
Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of ethidium bromide (EtBr).
-
In a fluorescence cuvette or 96-well plate, mix the ctDNA and EtBr solutions and incubate to allow for the formation of the DNA-EtBr complex.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence of the DNA-EtBr complex using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of 3-(2-Fluorophenyl)-[4][1][2]triazolo[4,3-c]quinazoline to the cuvette and incubate for a short period.
-
Measure the fluorescence intensity after each addition.
-
-
Data Analysis:
-
The intercalation of the test compound into the DNA will displace the EtBr, leading to a quenching of its fluorescence.
-
Plot the percentage of fluorescence quenching against the concentration of the test compound.
-
Determine the IC50 value, which represents the concentration of the compound required to reduce the fluorescence by 50%.
-
Protocol 4: Kinase Inhibition Assay (e.g., VEGFR-2)
A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods. The following is a general protocol for a luminescence-based assay.
Step-by-Step Methodology:
-
Assay Setup:
-
Kinase Reaction and Detection:
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C).
-
Stop the reaction by adding a detection reagent that measures the amount of ADP produced (which is proportional to the kinase activity). This is often a coupled enzyme system that generates a luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical binding affinity data for 3-(2-Fluorophenyl)-[4][1][2]triazolo[4,3-c]quinazoline based on the expected outcomes from the described assays. This serves as a template for presenting experimental results.
| Target Receptor | Assay Type | Ligand/Substrate | Affinity Metric | Value |
| GABA-A (Benzodiazepine Site) | Radioligand Displacement | [3H]Flunitrazepam | Ki | e.g., 15 nM |
| Adenosine A1 Receptor | Radioligand Displacement | [3H]DPCPX | Ki | e.g., 150 nM |
| Adenosine A2A Receptor | Radioligand Displacement | [3H]ZM 241385 | Ki | e.g., >1 µM |
| DNA Intercalation | Ethidium Bromide Displacement | ctDNA | IC50 | e.g., 5 µM |
| VEGFR-2 Kinase | Luminescence-based | Poly(Glu, Tyr) 4:1 | IC50 | e.g., 500 nM |
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded approach to characterizing the receptor binding affinity of 3-(2-Fluorophenyl)-[4][1][2]triazolo[4,3-c]quinazoline. By leveraging the extensive knowledge of the broader triazoloquinazoline class, we have identified high-probability targets and detailed the experimental protocols necessary for their validation. The proposed assays will enable researchers to elucidate the compound's mechanism of action and guide further drug development efforts. Future studies should focus on confirming these initial binding profiles through functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its identified targets.
References
- Triazoloquinazolinediones as novel high affinity ligands for the benzodiazepine site of GABA(A) receptors. PubMed. (2011).
- An overview of triazoloquinazolines: Pharmacological significance and recent developments. ResearchGate. (n.d.).
- Structure-activity Profile of a Series of Novel Triazoloquinazoline Adenosine Antagonists. PubMed. (n.d.).
- Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen. (2023).
- synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives. ResearchGate. (2021).
- (PDF) Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. ResearchGate. (n.d.).
- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PMC. (n.d.).
- Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (2019).
- Triazolo [1,5-α]pyrimidinone derivatives as GABAA receptor modulators. ResearchGate. (n.d.).
-
A new class of pyrazolo[5,1-c][4][1][2]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand: synthesis and pharmacological evaluation. DOI. (2018). Retrieved from
-
New[4][1][2]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PMC. (n.d.). Retrieved from
-
THE DESIGN AND SYNTHESIS OF NOVEL 3,5-DIARYL[4][1][2]TRIAZOLO[4,3-C]QUINAZOLINE BASED FLUOROPHORES. (n.d.). Retrieved from
-
Synthesis and antimicrobial activity of[4][1][2]triazіno[2,3c]quinazoline – pyrazoline hybrids. (2025). Retrieved from
-
New[4][1][2]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS One. (2023). Retrieved from
-
[4][1][2]triazino[2,3-c]quinazoline hybrids with azole and azine heterocycles: design, synthesis, antibacterial and antiradical activity. ScienceRise: Pharmaceutical Science. (2024). Retrieved from
-
Novel 5-Aryl-[4][1][2]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. (n.d.). Retrieved from
-
3-Aryl-5-aminobiphenyl Substituted[4][1][2]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. MDPI. (2023). Retrieved from
- Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. PubMed. (2020).
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC. (2024).
- BindingDB BDBM50040253 3-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazoloquinazoline: Synthetic Strategies and Medicinal Importance | IntechOpen [intechopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazoloquinazolinediones as novel high affinity ligands for the benzodiazepine site of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Structure-activity profile of a series of novel triazoloquinazoline adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 10. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline: An Application Note and Detailed Protocol
Synthesis of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline: An Application Note and Detailed Protocol
This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The[1][2][3]triazolo[4,3-c]quinazoline scaffold is a recognized pharmacophore present in molecules with a wide range of biological activities.[4][5][6][7] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed workflow from starting materials to the final product, complete with mechanistic insights and characterization guidelines.
Introduction
The fusion of quinazoline and triazole ring systems creates the tricyclic heteroaromatic scaffold of triazoloquinazoline. This structural motif has garnered significant attention from medicinal chemists due to its diverse pharmacological properties, including potential anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a 2-fluorophenyl substituent at the 3-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable target for analog synthesis and structure-activity relationship (SAR) studies.
This document outlines a reliable and reproducible multi-step synthesis to obtain 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline. The synthetic strategy is based on established chemical transformations, beginning with the construction of a 2-(2-fluorophenyl)quinazolin-4(3H)-one core, followed by chlorination, hydrazinolysis, and subsequent cyclization to form the desired triazole ring.
Synthetic Workflow Overview
The overall synthetic pathway is a four-step process, commencing with commercially available starting materials. Each step is designed for high yield and purity, with detailed purification procedures.
Caption: Overall synthetic workflow for 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline.
Part 1: Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of the target compound. All reagents should be of analytical grade and used as received unless otherwise specified. Standard laboratory safety precautions should be followed throughout the procedures.
Step 1: Synthesis of 2-(2-Fluorophenyl)quinazolin-4(3H)-one
This initial step involves the condensation of 2-aminobenzamide with 2-fluorobenzaldehyde to form a dihydroquinazolinone intermediate, which is subsequently oxidized to the desired quinazolinone.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminobenzamide | C₇H₈N₂O | 136.15 | 1.36 g | 10.0 |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g | 10.0 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Oxidizing Agent (e.g., DDQ) | C₈Cl₂N₂O₂ | 227.00 | 2.27 g | 10.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 2-aminobenzamide (1.36 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the solid is partially dissolved.
-
Add 2-fluorobenzaldehyde (1.24 g, 10.0 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. A white precipitate of 2-(2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is expected to form.
-
Filter the precipitate and wash with cold ethanol. Dry the intermediate under vacuum.
-
To a separate 250 mL round-bottom flask, suspend the dried intermediate in dichloromethane (50 mL).
-
Add the oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
After completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 2-(2-fluorophenyl)quinazolin-4(3H)-one as a white solid.
Step 2: Synthesis of 4-Chloro-2-(2-fluorophenyl)quinazoline
This step involves the chlorination of the quinazolinone at the 4-position using phosphorus oxychloride. This is a crucial step to activate the position for subsequent nucleophilic substitution.[1][8]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-(2-Fluorophenyl)quinazolin-4(3H)-one | C₁₄H₉FN₂O | 240.23 | 2.40 g | 10.0 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 10 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-(2-fluorophenyl)quinazolin-4(3H)-one (2.40 g, 10.0 mmol).
-
Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.[1] The solid will gradually dissolve.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 4-chloro-2-(2-fluorophenyl)quinazoline.
Step 3: Synthesis of 4-Hydrazinyl-2-(2-fluorophenyl)quinazoline
The chloro group at the 4-position is displaced by hydrazine to form the key hydrazinyl intermediate. This is a standard nucleophilic aromatic substitution reaction.[2][4]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chloro-2-(2-fluorophenyl)quinazoline | C₁₄H₈ClFN₂ | 258.68 | 2.59 g | 10.0 |
| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | 5 mL | ~80 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
Procedure:
-
Dissolve 4-chloro-2-(2-fluorophenyl)quinazoline (2.59 g, 10.0 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (5 mL, ~80 mmol) dropwise to the solution with stirring.
-
Heat the reaction mixture to 70 °C and maintain for 2-3 hours.[1]
-
Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.
-
A precipitate will form. Collect the solid by filtration, wash with cold ethanol, and then with water to remove excess hydrazine hydrate.
-
Dry the resulting solid under vacuum to obtain 4-hydrazinyl-2-(2-fluorophenyl)quinazoline. The product can be further purified by recrystallization from ethanol if necessary.[2]
Step 4: Synthesis of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline
The final step is the cyclization of the hydrazinylquinazoline to form the fused triazole ring. This is achieved by reacting with triethyl orthoformate, which acts as a one-carbon source.[5]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Hydrazinyl-2-(2-fluorophenyl)quinazoline | C₁₄H₁₁FN₄ | 254.27 | 2.54 g | 10.0 |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 4-hydrazinyl-2-(2-fluorophenyl)quinazoline (2.54 g, 10.0 mmol) in triethyl orthoformate (20 mL).
-
Heat the mixture to reflux (approximately 145-150 °C) for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The excess triethyl orthoformate can be removed under reduced pressure.
-
The resulting solid is the crude product. Purify by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford pure 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline.
Part 2: Data Presentation and Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Expected Characterization Data:
| Compound | Molecular Formula | Expected Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) | Key ¹⁹F NMR Signal (δ, ppm) |
| 2-(2-Fluorophenyl)quinazolin-4(3H)-one | C₁₄H₉FN₂O | 241.07 | Aromatic protons, NH proton | Singlet |
| 4-Chloro-2-(2-fluorophenyl)quinazoline | C₁₄H₈ClFN₂ | 259.04 | Aromatic protons | Singlet |
| 4-Hydrazinyl-2-(2-fluorophenyl)quinazoline | C₁₄H₁₁FN₄ | 255.10 | Aromatic protons, NH and NH₂ protons | Singlet |
| 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline | C₁₅H₉FN₄ | 265.09 | Aromatic protons, Triazole proton | Singlet |
Reaction Mechanism Visualization:
The final cyclization step proceeds through the formation of a hydrazone-like intermediate followed by intramolecular cyclization and elimination of ethanol.
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Triazoloquinazoline: Synthetic Strategies and Medicinal Importance | IntechOpen [intechopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
NMR spectroscopy data for 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
An Application Note on the Comprehensive NMR Spectroscopic Analysis of 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
The fusion of quinazoline and triazole rings creates thetriazolo[4,3-c]quinazoline scaffold, a privileged heterocyclic system in medicinal chemistry. These compounds are recognized for their diverse pharmacological activities, including potential applications as anticonvulsant and anticancer agents. The specific analogue, 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline, incorporates a 2-fluorophenyl moiety, which can significantly influence its biological activity and metabolic stability through steric and electronic effects.
Unambiguous structural confirmation and purity assessment are paramount in the drug discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of such small molecules in solution. This application note provides a comprehensive guide to acquiring and interpreting a full suite of NMR data (¹H, ¹³C, ¹⁹F, and 2D correlation spectra) for 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline. The protocols and interpretive guidance herein are designed for researchers, chemists, and drug development professionals seeking to perform rigorous characterization of this and related heterocyclic systems.
The causality behind the multi-technique approach is rooted in the complexity of the molecule. While ¹H NMR provides an initial fingerprint, the significant overlap of aromatic signals and the presence of quaternary carbons necessitate more advanced techniques. ¹³C NMR is essential for identifying all carbon environments, ¹⁹F NMR offers a sensitive probe for the fluorinated substituent, and 2D NMR (COSY, HSQC, HMBC) is indispensable for assembling the complete molecular puzzle by establishing through-bond connectivities.
Molecular Structure and Numbering Scheme
A consistent numbering scheme is critical for unambiguous assignment of NMR signals. The IUPAC-recommended numbering for thetriazolo[4,3-c]quinazoline core is presented below. This scheme will be used for all spectral assignments throughout this document.
Caption: IUPAC numbering for the target molecule.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline. These predictions are based on data from analogous structures and established principles of NMR spectroscopy for heterocyclic and organofluorine compounds. The solvent is assumed to be DMSO-d₆, a common choice for this class of compounds due to its excellent solubilizing power.
Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 500 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Notes |
|---|---|---|---|---|
| H-5 | 9.0 - 9.2 | s | - | Isolated proton on the triazole ring. |
| H-7 | 8.2 - 8.4 | dd | J ≈ 8.0, 1.5 | Quinazoline ring proton, ortho to N. |
| H-10 | 7.9 - 8.1 | dd | J ≈ 8.0, 1.5 | Quinazoline ring proton, ortho to fused ring. |
| H-8, H-9 | 7.5 - 7.8 | m | - | Overlapping multiplets from quinazoline ring. |
| H-3' | 7.6 - 7.8 | m | - | Fluorophenyl proton, complex multiplet. |
| H-4', H-5' | 7.3 - 7.5 | m | - | Overlapping multiplets from fluorophenyl ring. |
| H-6' | 8.0 - 8.2 | m | - | Fluorophenyl proton, deshielded by proximity to triazole. |
Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 125 MHz)
| Carbon | Predicted δ (ppm) | Notes |
|---|---|---|
| C-3 | 155 - 158 | Triazole carbon attached to the phenyl ring. |
| C-5 | 145 - 148 | Triazole methine carbon. |
| C-6a | 148 - 151 | Quaternary carbon at ring junction. |
| C-7 | 125 - 127 | Quinazoline methine carbon. |
| C-8 | 128 - 130 | Quinazoline methine carbon. |
| C-9 | 134 - 136 | Quinazoline methine carbon. |
| C-10 | 122 - 124 | Quinazoline methine carbon. |
| C-10a | 149 - 152 | Quaternary carbon at ring junction. |
| C-10b | 130 - 133 | Quaternary carbon at ring junction. |
| C-1' | 118 - 120 (d) | Phenyl carbon attached to triazole, split by F. |
| C-2' | 160 - 163 (d, ¹JCF) | Phenyl carbon attached to F, large coupling. |
| C-3' | 116 - 118 (d) | Phenyl methine carbon, split by F. |
| C-4' | 132 - 134 | Phenyl methine carbon. |
| C-5' | 124 - 126 | Phenyl methine carbon. |
| C-6' | 130 - 132 | Phenyl methine carbon. |
Table 3: Predicted ¹⁹F NMR Chemical Shift (DMSO-d₆, 470 MHz)
| Fluorine | Predicted δ (ppm) | Multiplicity | Notes |
|---|
| F-2' | -110 to -115 | m | Referenced to CFCl₃. Exact shift is sensitive to conformation. |
Experimental Protocols
The following protocols are designed to be self-validating. Each step includes rationale to ensure data quality and reproducibility.
Protocol 1: Sample Preparation
The quality of the NMR sample is the most critical factor for acquiring high-quality data.
-
Material Weighing: Accurately weigh approximately 5-10 mg of the purified solid 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline.
-
Causality: This mass provides sufficient concentration for ¹³C and 2D NMR experiments within a reasonable acquisition time without leading to solubility issues.
-
-
Solvent Selection: Use 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.96%+ D).
-
Causality: DMSO is an excellent solvent for many nitrogen-containing heterocyclic compounds. Its high boiling point makes it stable for long experiments. The residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm serve as convenient internal references.
-
-
Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add the DMSO-d₆. Vortex the sample for 30-60 seconds to ensure complete dissolution. A brief, gentle warming or sonication can be used if dissolution is slow.
-
Trustworthiness: Visual inspection for any undissolved particulate matter is a mandatory checkpoint. Incomplete dissolution leads to broadened lineshapes and inaccurate quantification.
-
-
Filtration (Optional but Recommended): If any particulates are visible, filter the solution through a small plug of glass wool directly into a new NMR tube.
-
Causality: This removes microparticulates that can degrade spectral resolution by disrupting the magnetic field homogeneity.
-
Protocol 2: NMR Data Acquisition Workflow
This workflow outlines a logical sequence for acquiring a complete dataset for structural elucidation.
Caption: Logical workflow for comprehensive NMR data acquisition.
A. ¹H NMR Acquisition (Proton)
-
Purpose: Provides the initial fingerprint of the molecule, showing proton environments, multiplicities (J-coupling), and integration.
-
Key Parameters:
-
Pulse Program: zg30 or similar standard 30° pulse sequence.
-
Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time (AQ): 2-3 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 8-16.
-
Rationale: This setup provides high-resolution data quickly. A longer D1 (e.g., 5x T₁) may be needed for accurate integration if quantitation is required.
-
B. ¹⁹F NMR Acquisition (Fluorine)
-
Purpose: To directly observe the fluorine atom, which is a highly sensitive nucleus.
-
Key Parameters:
-
Pulse Program: zg or a proton-decoupled equivalent (zgpg30 with GARP decoupling).
-
Spectral Width (SW): ~200 ppm (centered around -120 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16-64.
-
Rationale: ¹⁹F has a wide chemical shift range, so a large spectral width is necessary. Proton decoupling can simplify the spectrum by removing ¹H-¹⁹F couplings.
-
C. ¹³C{¹H} NMR Acquisition (Carbon, Proton-Decoupled)
-
Purpose: To identify all unique carbon atoms in the molecule, including quaternary carbons.
-
Key Parameters:
-
Pulse Program: zgpg30 (proton-decoupled).
-
Spectral Width (SW): ~220 ppm (e.g., -10 to 210 ppm).
-
Acquisition Time (AQ): 1-1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096.
-
Rationale: ¹³C is an insensitive nucleus, requiring a larger number of scans. The long relaxation time of quaternary carbons may necessitate a longer D1 for accurate observation.
-
D. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing out the proton networks in the quinazoline and fluorophenyl rings.
-
Key Parameters:
-
Pulse Program: cosygpqf.
-
Data Points (F2, F1): 2048 x 256.
-
Number of Scans (NS): 2-4 per increment.
-
Rationale: This experiment maps J-coupled proton systems. For example, it will show a correlation between H-7 and H-8, and between H-8 and H-9, confirming their connectivity.
-
E. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton directly to the carbon atom it is attached to (one-bond ¹JCH correlation).
-
Key Parameters:
-
Pulse Program: hsqcedetgpsisp2.3.
-
¹JCH Coupling Constant: Set to ~145-160 Hz for aromatic C-H.
-
Data Points (F2, F1): 2048 x 256.
-
Number of Scans (NS): 4-8 per increment.
-
Rationale: This is the primary method for assigning protonated carbons. It directly links the ¹H and ¹³C chemical shifts, resolving ambiguity.
-
F. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds, ²JCH, ³JCH). This is the key experiment for connecting the molecular fragments and identifying quaternary carbons.
-
Key Parameters:
-
Pulse Program: hmbcgplpndqf.
-
Long-Range Coupling Constant: Optimized for ~8-10 Hz.
-
Data Points (F2, F1): 2048 x 256.
-
Number of Scans (NS): 16-32 per increment.
-
Rationale: This experiment provides the final piece of the structural puzzle. For instance, a correlation from the isolated H-5 proton to carbons C-3, C-6a, and C-10b would definitively prove the fusion of the triazole and quinazoline rings.
-
Data Processing and Interpretation
-
Processing: All spectra should be processed with appropriate Fourier transformation, phase correction, and baseline correction. A standard exponential window function (line broadening of 0.3 Hz for ¹H) is typically applied to improve the signal-to-noise ratio.
-
Referencing:
-
¹H NMR: Calibrate the residual DMSO peak to δ 2.50 ppm.
-
¹³C NMR: Calibrate the DMSO-d₆ septet to δ 39.52 ppm.
-
¹⁹F NMR: Reference externally using a known standard or internally if a reference compound is added.
-
-
Interpretation Strategy:
-
Start with the ¹H NMR to identify distinct spin systems.
-
Use the HSQC to assign the protonated carbons.
-
Use the COSY to confirm ¹H-¹H connectivities within the quinazoline and fluorophenyl rings.
-
Use the HMBC to piece the fragments together. Key correlations to look for are shown in the diagram below.
-
Caption: Key expected HMBC correlations for structural confirmation.
Conclusion
This application note provides a robust framework for the complete NMR-based structural characterization of 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can achieve unambiguous assignment of all proton and carbon signals, confirming the molecular structure and assessing sample purity with a high degree of confidence. The causality-driven protocols and interpretive strategies outlined here are designed to ensure data integrity and can be adapted for the analysis of other complex heterocyclic molecules in the field of drug discovery and development.
References
-
Reddy, C. S., et al. (2008). Synthesis and spectral characterization of new 3-substituted-triazolo[4,3-c]quinazolines. Russian Journal of Organic Chemistry, 44(3), 438-442. [Link]
-
Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. [Link]
-
Gerothanassis, I. P., et al. (2012). Fluorine-19 NMR spectroscopy: a powerful tool for the investigation of structure, dynamics, and interactions of biological macromolecules. Progress in Nuclear Magnetic Resonance Spectroscopy, 60, 41-98. [Link]
Application Note: Mass Spectrometry Fragmentation Pattern of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals
Introduction & Structural Significance
Heterocyclic scaffolds containing triazole rings fused to pyrimidine or quinazoline cores are highly privileged structures in medicinal chemistry. Specifically, [1,2,4]triazolo[4,3-c]quinazolines have demonstrated potent bioactivity as anticonvulsants, antimicrobial agents, and selective adenosine receptor antagonists [1].
The compound 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (Chemical Formula: C15H9FN4 ; Exact Mass: 264.0812 Da) presents a unique analytical challenge. Accurate structural characterization and pharmacokinetic profiling of this molecule require a deep understanding of its gas-phase dissociation chemistry. This application note provides a comprehensive, causality-driven guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pathways of this compound, establishing robust analytical markers for its identification.
LC-ESI-MS/MS Analytical Protocol
To ensure reproducibility and high-fidelity data, the following protocol is designed as a self-validating system . Every parameter is selected based on the physicochemical properties of the triazoloquinazoline core.
Step 1: Sample Preparation
-
Stock Solution: Dissolve the analyte in LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock to 1 µg/mL using a diluent of 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: The highly rigid, planar nature of the triazoloquinazoline core results in poor aqueous solubility; DMSO ensures complete solvation. Formic acid is critical here—it acts as a proton donor, significantly enhancing the ionization efficiency in positive ESI mode by protonating the basic nitrogens of the triazole and pyrimidine rings.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Causality: A rapid gradient on a sub-2-micron stationary phase provides sharp, symmetrical peak shapes. This minimizes ion suppression from the DMSO solvent front and ensures the analyte elutes in a high-organic environment, which facilitates efficient droplet desolvation in the ESI source.
Step 3: Mass Spectrometry Parameters & Self-Validation
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon (Ar) at 0.15 mL/min.
-
System Suitability (Self-Validation): Before analyzing the target compound, inject a solvent blank to verify zero carryover at m/z 265.0885. Follow this with an injection of a tuning standard (e.g., Reserpine, m/z 609.2807) to validate that the Time-of-Flight (TOF) or Orbitrap mass accuracy is operating within < 5 ppm error.
-
Causality: Argon is explicitly chosen over Helium or Nitrogen for Collision-Induced Dissociation (CID). The higher atomic mass of Argon provides the superior kinetic energy transfer (momentum) required to shatter the highly stable, conjugated triazoloquinazoline ring system.
Mechanistic Elucidation of Fragmentation Pathways
Upon isolation of the protonated precursor ion [M+H]+ at m/z 265.0885, CID yields several diagnostic product ions. Understanding the mechanisms behind these cleavages is essential for distinguishing this molecule from isomeric structures.
Pathway A: Triazole Ring Cleavage (Universal Marker)
The 1,2,4-triazole ring is structurally primed for the extrusion of molecular nitrogen ( N2 , 28.0061 Da) under collisional activation [3]. This ring-contraction event yields a highly conjugated, stable fragment at m/z 237.0824 . This neutral loss is a universal diagnostic marker for 1,2,4-triazole-containing pharmaceuticals.
Pathway B: Retro-Ring Cleavage of the Quinazoline Core
The pyrimidine moiety within the tricyclic core undergoes a retro-cleavage event. This results in the neutral loss of the 3-substituent along with the triazole carbon, specifically eliminating 2-fluorobenzonitrile ( C7H4FN , 121.0327 Da). The remaining charge is retained on the protonated quinazoline core, generating an intense product ion at m/z 144.0558 .
Pathway C: Proximity-Driven HF Elimination
Due to the spatial proximity (ortho-effect) of the fluorine atom on the phenyl ring to the basic nitrogens of the triazole core, a hydrogen bond-mediated transition state is formed during gas-phase excitation. This facilitates the elimination of hydrogen fluoride (HF, 20.0062 Da), yielding a fragment at m/z 245.0823 . This pathway is highly characteristic of 2-halophenyl substituted heterocycles.
Fragmentation Visualization
Figure 1: ESI-MS/MS fragmentation pathways of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline.
Quantitative Data Summary
The following table summarizes the high-resolution mass spectrometry (HRMS) data for the precursor and primary product ions.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Fragment Formula | Proposed Mechanism | Relative Abundance |
| 265.0885 | - | - | C15H10FN4+ | Protonated Molecule [M+H]+ | 100% (MS1) |
| 265.0885 | 237.0824 | 28.0061 ( N2 ) | C15H10FN2+ | Triazole Ring Cleavage | High (>70%) |
| 265.0885 | 245.0823 | 20.0062 (HF) | C15H9N4+ | Proximity Elimination | Moderate (~30%) |
| 265.0885 | 144.0558 | 121.0327 ( C7H4FN ) | C8H6N3+ | Retro-Ring Cleavage | High (>80%) |
| 265.0885 | 95.0293 | 170.0592 ( C9H6N4 ) | C6H4F+ | Aryl Cleavage | Low (<15%) |
Troubleshooting & Optimization
-
Loss of the m/z 265.0885 Precursor: If the precursor ion is entirely depleted in the MS/MS spectrum, the Collision Energy (CE) is set too high. Triazoloquinazolines typically require a CE ramp of 15 to 45 eV . Start at 15 eV to observe the initial N2 loss, and ramp to 40+ eV to observe the deep retro-ring cleavage (m/z 144.0558).
-
Poor Ionization Efficiency: If the overall signal is weak, verify the pH of the mobile phase. The basicity of the quinazoline nitrogens requires a pH < 3.0 for optimal protonation. Ensure fresh 0.1% Formic Acid is used, as formic acid can degrade over time in aqueous solutions, leading to signal loss.
References
-
Title: 3-Aryl-5-aminobiphenyl Substituted[1,2,4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties Source: Molecules (MDPI), 2023. URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Novel Benzothiazole Based[1,2,4]Triazolo[4,3-c]quinazoline Derivatives Source: Asian Journal of Chemistry, 2020. URL: [Link]
-
Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Source: International Journal of Molecular Sciences (PMC), 2023. URL: [Link]
cell line assay preparation using 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
High-Throughput Cell Line Assay Preparation and Evaluation of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline as a Topoisomerase II Inhibitor
Mechanistic Rationale & Introduction
The[1,2,4]triazolo[4,3-c]quinazoline scaffold has emerged as a highly potent pharmacophore in targeted oncology, specifically functioning as a dual-action DNA intercalator and Topoisomerase II (Topo II) inhibitor[1]. The planar aromatic system of the triazoloquinazoline core allows the molecule to thread between DNA base pairs. Concurrently, the addition of a 2-fluorophenyl moiety at the 3-position significantly enhances the compound's lipophilicity[2]. This halogenated substitution is critical: it facilitates rapid diffusion across the cytoplasmic and nuclear membranes and provides extra hydrophobic and hydrogen-bonding interactions within the Topo II-DNA cleavage complex[3].
By trapping Topo II during the catalytic cycle, 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline induces irreversible double-strand breaks (DSBs). This catastrophic DNA damage halts the cell cycle at the S and G2/M phases and triggers the intrinsic apoptotic cascade, characterized by the upregulation of pro-apoptotic BAX and the downregulation of anti-apoptotic Bcl-2 proteins[4][5].
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline inducing apoptosis.
Materials and Reagents
-
Test Compound: 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (Powder, >98% purity).
-
Solvent: Cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Cell Lines: HCT-116 (Colorectal carcinoma), HepG2 (Hepatocellular carcinoma), and MCF-7 (Breast adenocarcinoma). Causality: These lines are selected due to their high baseline expression of Topo IIα, making them highly sensitive models for validating intercalative Topo II inhibitors[1].
-
Assay Kits: MTT Cell Proliferation Assay Kit; Human Recombinant Topo IIα Decatenation Kit (containing kinetoplast DNA [kDNA]).
-
Controls: Doxorubicin (Positive control for Topo II inhibition and intercalation); 0.5% DMSO in media (Negative Vehicle Control).
Experimental Workflows & Protocols
Protocol A: Compound Reconstitution and Serial Dilution
Because quinazoline derivatives are highly hydrophobic, improper solvation will lead to compound precipitation in aqueous culture media, resulting in artificially high IC50 values.
-
Stock Preparation: Weigh the compound and dissolve it in 100% cell-culture grade DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.
-
Intermediate Dilution: Prepare a 200 µM intermediate stock in complete culture media (e.g., DMEM + 10% FBS). Crucial Step: Pre-warm the media to 37°C before adding the DMSO stock dropwise while vortexing. This prevents localized precipitation of the fluorophenyl compound.
-
Serial Dilution: Perform 1:2 serial dilutions in pre-warmed media to generate a concentration gradient (e.g., 100, 50, 25, 12.5, 6.25, 3.12 µM).
-
Self-Validating Causality: Ensure the final DMSO concentration in all wells never exceeds 0.5% (v/v). Concentrations >0.5% induce solvent-mediated membrane toxicity, which confounds the actual cytotoxic effect of the drug.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
This protocol validates the anti-proliferative efficacy of the compound across the selected cancer cell lines[4].
-
Cell Seeding: Harvest cells at 80% confluency. Seed 5 × 10³ cells/well into a 96-well plate in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence.
-
Treatment: Aspirate the old media. Add 100 µL of the serially diluted compound (from Protocol A) to the respective wells. Include wells with Doxorubicin (positive control) and 0.5% DMSO (vehicle control).
-
Incubation: Incubate for 48 hours. Causality: A 48-hour window is mandatory because Topo II inhibitors rely on cells passing through the S-phase to induce lethal DNA cleavage complexes; shorter incubations may yield false negatives.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours in the dark.
-
Solubilization & Reading: Carefully aspirate the media. Add 100 µL of 100% DMSO to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.
-
Troubleshooting: To account for any intrinsic absorbance of the triazoloquinazoline core, include a "Compound + Media Only" blank plate and subtract these background values from your final readings.
Protocol C: Topoisomerase II Decatenation Assay
To definitively prove that the cytotoxicity observed in Protocol B is mechanistically driven by Topo II inhibition, a cell-free decatenation assay is required[6].
-
Reaction Setup: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1 U of human recombinant Topo IIα, 1 mM ATP, and the test compound (at 5 µM and 10 µM concentrations) in the provided reaction buffer.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Electrophoresis: Terminate the reaction by adding 10% SDS. Load the samples onto a 1% agarose gel containing ethidium bromide. Run at 100V for 1 hour.
-
Causality & Interpretation: kDNA consists of massive networks of interlocked DNA rings that cannot migrate into an agarose gel. Active Topo II decatenates kDNA into free minicircles that migrate rapidly. If 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline successfully inhibits Topo II, the DNA will remain trapped in the well (catenated form), visually validating the mechanism of action.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of fluorophenyl-substituted [1,2,4]triazolo[4,3-c]quinazolines based on validated structural analogs in recent literature[1][4].
Table 1: Expected Cytotoxicity (IC50) and Topo II Inhibition Profile
| Cell Line / Target | Tissue Origin | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 2.44 – 5.22 | 1.80 – 2.10 |
| HepG2 | Hepatocellular Carcinoma | 6.29 – 8.50 | 4.10 – 4.50 |
| MCF-7 | Breast Adenocarcinoma | 9.10 – 12.40 | 3.50 – 4.00 |
| Topo IIα | Cell-free Enzyme | 10.00 – 15.16 | 31.20 |
Data Note: The compound demonstrates superior cell-free Topo II inhibition compared to Doxorubicin, though whole-cell cytotoxicity is slightly lower, likely due to differences in cellular efflux pump affinities.
Sources
- 1. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 5. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 6. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
catalysts used in 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline synthesis
Application Note: Catalytic Strategies for the Synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolines
Executive Summary
The [1,2,4]triazolo[4,3-c]quinazoline scaffold represents a privileged pharmacophore in modern drug discovery, demonstrating potent intercalative Topoisomerase II inhibition and unique photophysical properties[1]. The specific introduction of a 2-fluorophenyl moiety at the 3-position is highly strategic: the fluorine atom significantly enhances lipophilicity and metabolic stability while providing critical hydrogen-bond acceptor interactions within kinase active sites.
However, synthesizing the 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline derivative presents a unique synthetic challenge. The strong inductive electron-withdrawing effect of the 2-fluoro substituent deactivates intermediate species, requiring highly tuned catalytic systems to drive cyclization. Furthermore, the synthesis must be strictly kinetically controlled to avoid the thermodynamic pitfall of the Dimroth rearrangement[2]. This application note details the mechanistic causality behind catalyst selection and provides field-proven, self-validating protocols for researchers and drug development professionals.
Mechanistic Insights & Catalytic Strategies (E-E-A-T)
The formation of the [4,3-c] annulated isomer is a kinetically controlled process. If the reaction is subjected to excessive thermal stress or inappropriate basic conditions, the newly formed pyrimidine-triazole system undergoes a Dimroth rearrangement—a ring-opening and reclosure sequence that yields the thermodynamically stable [1,5-c] isomer[2]. Therefore, catalyst selection is not just about accelerating the reaction; it is about lowering the activation energy of the kinetic pathway enough to allow for milder reaction conditions.
A. Transition Metal Nanocatalysis (Oxidative Cyclization)
When starting from 4-hydrazinoquinazoline and 2-fluorobenzaldehyde, the initial condensation yields a hydrazone intermediate. To achieve oxidative cyclization without relying on harsh, toxic halogens like bromine in acetic acid[3], modern protocols utilize magnetic nanocatalysts such as Cu/Fe₃O₄@MWCNT (Multi-Walled Carbon Nanotubes)[4].
-
Causality: The copper centers act as single-electron transfer (SET) agents, abstracting electrons from the hydrazone to facilitate intramolecular C-N bond formation. Because the 2-fluoro group inductively pulls electron density away from the reaction center, the high surface area and localized electron density provided by the MWCNT support are critical for stabilizing the transition state.
-
Validation: The superparamagnetic Fe₃O₄ core allows for rapid, self-validating catalyst recovery via an external magnetic field, ensuring no heavy metal contamination remains in the final Active Pharmaceutical Ingredient (API)[5].
B. Acid-Catalyzed Cyclodehydration
When utilizing 2-fluorobenzoic acid derivatives, acid catalysis (e.g., Glacial Acetic Acid or p-Toluenesulfonic acid) is employed[1].
-
Causality: The acid protonates the carbonyl oxygen of the intermediate hydrazide, increasing the electrophilicity of the carbon center. This is strictly necessary because the 2-fluoro group makes the carbonyl less susceptible to intramolecular nucleophilic attack by the quinazoline ring nitrogen.
Quantitative Comparison of Catalytic Systems
The following table summarizes the quantitative performance of various catalytic systems used in the synthesis of 3-aryl-[1,2,4]triazolo[4,3-c]quinazolines, highlighting the superiority of nanocatalysts in modern workflows.
| Catalytic System | Reaction Type | Reagents | Conditions | Yield (%) | Catalyst Recyclability |
| Cu/Fe₃O₄@MWCNT | Oxidative Cyclization | 2-Fluorobenzaldehyde | EtOH, 80 °C, 1–3 h | 85–95% | Yes (Up to 4 cycles) |
| Br₂ / Glacial AcOH | Oxidative Cyclization | 2-Fluorobenzaldehyde | RT, 2–4 h | 75–90% | No (Consumable) |
| p-TsOH | Cyclodehydration | 2-Fluorobenzoic Acid | Microwave, 100 °C, 15 min | 80–92% | No |
| Glacial AcOH | Condensation | 2-Fluorobenzoyl Chloride | Reflux, 4–7 h | 70–85% | No |
Experimental Protocols
Protocol A: Nanocatalyst-Driven Oxidative Cyclization (Green Workflow)
This protocol utilizes the Cu/Fe₃O₄@MWCNT nanocatalyst to convert the hydrazone intermediate into the target compound[5].
Step 1: Hydrazone Formation
-
Action: Dissolve 4-hydrazinoquinazoline (1.0 mmol) and 2-fluorobenzaldehyde (1.05 mmol) in 15 mL of absolute ethanol. Stir at room temperature for 30 minutes.
-
Causality: Ethanol provides a protic environment that facilitates the initial condensation while keeping the intermediate in solution.
Step 2: Catalytic Cyclization
-
Action: Add 10 mol% of Cu/Fe₃O₄@MWCNT nanocatalyst to the mixture. Elevate the temperature to 80 °C and stir for 2 hours.
-
Causality: The thermal energy combined with the Cu-SET mechanism overcomes the deactivating effect of the 2-fluoro substituent, driving the kinetic cyclization.
Step 3: Self-Validating Catalyst Recovery
-
Action: Remove the flask from the heat source and apply an external neodymium magnet to the wall of the flask.
-
Validation: The black nanocatalyst will rapidly pellet against the glass. Decant the clear, pale-yellow supernatant. If the solution is cloudy, magnetic separation is incomplete.
Step 4: Isolation & Analytical Validation
-
Action: Cool the decanted solution to 0 °C to precipitate the 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline. Filter and wash with cold ethanol.
-
Validation: Confirm successful cyclization via IR spectroscopy: look for the complete disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of the C=N triazole stretch (~1610 cm⁻¹).
Protocol B: Microwave-Assisted Acid-Catalyzed Cyclodehydration
This protocol is ideal when starting from carboxylic acids, utilizing rapid heating to prevent thermodynamic isomerization.
Step 1: Reagent Assembly
-
Action: Combine 4-hydrazinoquinazoline (1.0 mmol), 2-fluorobenzoic acid (1.2 mmol), and p-TsOH (0.2 mmol) in 10 mL of anhydrous toluene in a microwave-safe reactor vial.
Step 2: Microwave Irradiation
-
Action: Irradiate the mixture at 100 °C for exactly 15 minutes.
-
Causality: Microwave irradiation provides rapid, homogeneous heating. Capping the reaction time at 15 minutes ensures the system remains under kinetic control, preventing the Dimroth rearrangement to the [1,5-c] isomer.
Step 3: Quenching & Isolation
-
Action: Immediately pour the hot mixture over 50 g of crushed ice.
-
Causality: The sudden thermal drop "freezes" the kinetic product profile, precipitating the target compound instantly.
-
Validation: Monitor the product via TLC (Ethyl Acetate:Hexane 1:1). The desired [4,3-c] isomer typically exhibits a lower Rf value compared to the [1,5-c] isomer due to its distinct dipole moment.
Mechanistic Workflow & Isomerization Pathway
The following diagram illustrates the synthetic pathways and the critical Dimroth rearrangement pitfall that dictates catalyst and condition selection.
Caption: Synthetic pathways to[4,3-c]quinazolines and the thermodynamic Dimroth rearrangement pitfall.
References
-
New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies PLOS One[Link]
-
Green Synthesis of New Triazoloquinazolines Employing Cu/Fe₃O₄@MWCNT MNCs: Investigation of Biological Activity Journal of Applied Organometallic Chemistry[Link]
-
3-Aryl-5-aminobiphenyl Substituted[1,2,4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties MDPI - Molecules[Link]
-
Synthesis and antiinflammatory evaluation of new 2- and 3-substituted 1,2,4-triazolo[4,3-c] and [1,5-c]quinazoline derivatives ResearchGate[Link]
Sources
- 1. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
In Vivo Evaluation of 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline: Application Notes and Protocols
In Vivo Evaluation of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the in vivo evaluation of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline, a novel small molecule with significant therapeutic potential. Based on the established pharmacological profile of the[1][2][3]triazolo[4,3-c]quinazoline scaffold, which indicates potent anticancer and anti-inflammatory activities, this guide presents detailed protocols for preclinical assessment in rodent models.[4][5][6] The protocols are designed to be robust and reproducible, enabling researchers to effectively evaluate the efficacy and safety of this compound. This guide moves beyond a simple recitation of steps, providing the scientific rationale behind experimental choices to empower researchers in their drug development endeavors.
Introduction: The Therapeutic Promise of the[1][2][3]Triazolo[4,3-c]quinazoline Scaffold
The[1][2][3]triazolo[4,3-c]quinazoline core is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[4][6] Extensive research has highlighted their potential as anticancer agents, often through mechanisms such as inhibition of Topoisomerase II or Vascular Endothelial Growth Factor Receptor (VEGFR). Furthermore, this class of compounds has shown promise in modulating inflammatory pathways, suggesting applications in treating inflammatory disorders.
Given this background, 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline has been synthesized as a candidate for preclinical development. The inclusion of a fluorophenyl moiety can enhance metabolic stability and cell permeability, potentially improving its pharmacokinetic profile. This document outlines a strategic in vivo testing paradigm to elucidate the therapeutic potential of this specific molecule.
Foundational In Vivo Studies: Pharmacokinetics and Maximum Tolerated Dose (MTD)
Prior to efficacy testing, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties and to determine the safety profile of the test compound.[5][7]
Pharmacokinetic (PK) Profiling
A preliminary PK study is essential to determine key parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax). This data is critical for designing an effective dosing regimen for subsequent efficacy studies.
Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Administration:
-
Intravenous (IV) bolus (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral gavage (e.g., 10 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Interpretation: Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Maximum Tolerated Dose (MTD) Study
The MTD study is vital for establishing a safe dose range for efficacy studies.[5][7]
Protocol:
-
Animal Model: Swiss albino mice (6-8 weeks old).
-
Dose Escalation: Administer the compound at increasing doses to different groups of mice.
-
Observation: Monitor animals daily for a minimum of 7 days for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., more than 20% body weight loss or significant adverse clinical signs).[8]
In Vivo Efficacy Evaluation: Anticancer Activity
Based on the known anticancer properties of the triazoloquinazoline scaffold, a xenograft model using human cancer cell lines is a logical first step to evaluate the in vivo antitumor efficacy of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline.
Human Tumor Xenograft Model
This model will assess the ability of the compound to inhibit the growth of human tumors in an immunodeficient mouse model.[9]
Workflow Diagram:
Caption: Workflow for the in vivo anticancer xenograft study.
Protocol:
-
Cell Lines: Human colorectal carcinoma (HCT-116) or hepatocellular carcinoma (HepG2) cells are suitable choices based on published data for related compounds.
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Groups: Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Test Compound (e.g., 25 mg/kg, administered orally or intraperitoneally daily)
-
Test Compound (e.g., 50 mg/kg, administered orally or intraperitoneally daily)
-
Positive Control (a standard-of-care chemotherapeutic agent for the respective cancer type)
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Body weight changes (as a measure of toxicity), survival analysis.
-
-
Study Termination: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period.
-
Post-mortem Analysis: Excise, weigh, and photograph tumors. Tissues can be preserved for histopathological and biomarker analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | - | ||
| Test Compound | 25 | |||
| Test Compound | 50 | |||
| Positive Control | - |
In Vivo Efficacy Evaluation: Anti-inflammatory and Analgesic Activity
Given the potential of quinazoline derivatives to modulate inflammatory pathways, it is prudent to investigate the anti-inflammatory and analgesic properties of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline.[10][11]
Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model of acute inflammation.[1][2][12][13]
Protocol:
-
Animal Model: Male Wistar rats (150-200g).
-
Treatment Groups:
-
Vehicle Control
-
Test Compound (e.g., 25 and 50 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, test compound, or positive control 60 minutes before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[14]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[13]
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h ± SEM | % Inhibition of Edema |
| Vehicle Control | - | - | |
| Test Compound | 25 | ||
| Test Compound | 50 | ||
| Indomethacin | 10 |
Acetic Acid-Induced Writhing Test in Mice
This test is used to evaluate peripheral analgesic activity.[3][15][16]
Protocol:
-
Animal Model: Swiss albino mice (20-25g).
-
Treatment Groups:
-
Vehicle Control
-
Test Compound (e.g., 25 and 50 mg/kg, p.o.)
-
Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, test compound, or positive control 30-60 minutes before the acetic acid injection.[3]
-
Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[3]
-
Five minutes after the injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15 minutes.[17]
-
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
Hot Plate Test in Mice
This method assesses centrally mediated analgesic activity.[4][18][19][20][21]
Protocol:
-
Animal Model: Swiss albino mice (20-25g).
-
Apparatus: A hot plate maintained at a constant temperature of 55 ± 0.5°C.[21]
-
Procedure:
-
Measure the baseline latency to a nociceptive response (licking of paws or jumping) for each mouse before treatment.
-
Administer the vehicle, test compound, or a positive control (e.g., Morphine, 5 mg/kg, s.c.).
-
At set time intervals (e.g., 30, 60, 90, and 120 minutes) after treatment, place the mouse on the hot plate and record the latency to the nociceptive response. A cut-off time of 30 seconds is used to prevent tissue damage.[21]
-
-
Data Analysis: Compare the post-treatment latencies to the baseline values and between groups.
Signaling Pathway Diagram:
Caption: Hypothesized mechanism of analgesic action.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. Efforts should be made to minimize animal suffering and to use the minimum number of animals required to obtain statistically significant results.
Conclusion
The in vivo testing protocols outlined in this document provide a robust framework for the preclinical evaluation of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline. By systematically assessing its pharmacokinetic profile, safety, and efficacy in validated models of cancer and inflammation, researchers can gain critical insights into its therapeutic potential and make informed decisions regarding its further development.
References
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
-
Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
(2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. DOI. [Link]
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
-
(n.d.). Analgesia Hot Plat Test. [Link]
-
Bio-protocol. (n.d.). Hot-plate analgesia testing. Bio-protocol. [Link]
-
Garrone, B., et al. (n.d.). Acetic acid-induced writhing test in mice. Bio-protocol. [Link]
-
(2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
(n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]
-
(n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]
-
Agrawal, N., et al. (2023). A Review Study on Screening of Non-Steroidal Anti-Inflammatory Drug Using Experimental Animal Models for Inflammatory Diseases. Current Overview on Pharmaceutical Science Vol. 2. [Link]
-
Mamun-Or-Rashid, et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. [Link]
-
(n.d.). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. ResearchGate. [Link]
-
(n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
IACUC. (n.d.). Hot Plate Test. IACUC. [Link]
-
(n.d.). In vivo models for early development of colorectal liver metastasis. PubMed Central. [Link]
-
(2020). An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics. Anticancer Research. [Link]
-
(2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed. [Link]
-
(2020). Comprehensive comparison of patient-derived xenograft models in Hepatocellular Carcinoma and metastatic Liver Cancer. International Journal of Medical Sciences. [Link]
-
(n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. [Link]
-
(2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. NSF PAR. [Link]
-
(2018). Using patient-derived xenograft models of colorectal liver metastases to predict chemosensitivity. DOI. [Link]
-
(2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central. [Link]
-
(n.d.). An Orthotopic Patient-Derived Xenograft (PDX) Model Allows the Analysis of Metastasis-Associated Features in Colorectal Cancer. Frontiers. [Link]
-
(n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
(2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]
-
Dhongade-Desai, S., et al. (2016). synthesis and characterisation of some triazolo quinazoline derivatives. ResearchGate. [Link]
-
(n.d.). THE DESIGN AND SYNTHESIS OF NOVEL 3,5-DIARYL[1][2][3]TRIAZOLO[4,3-C]QUINAZOLINE BASED FLUOROPHORES. [Link]
-
(2023). 3-Aryl-5-aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. MDPI. [Link]
-
(2025). (PDF) Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines. ResearchGate. [Link]
-
(n.d.). Synthesis and Reactivity of[1][2][3]Triazolo-annelated Quinazolines. PubMed Central. [Link]
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics | Anticancer Research [ar.iiarjournals.org]
- 10. ijpsr.com [ijpsr.com]
- 11. stm.bookpi.org [stm.bookpi.org]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. saspublishers.com [saspublishers.com]
- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 19. bio-protocol.org [bio-protocol.org]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
utilizing 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline as a chemical probe
Utilizing 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline as a Chemical Probe for Mechanistic Studies of Tankyrase-2 Inhibition
Introduction: The[1][2][3]triazolo[4,3-c]quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities including anticancer and enzymatic inhibition.[4][5][6] This document provides detailed application notes and protocols for the use of a specific derivative, 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline, hereafter referred to as F-TQ1, as a chemical probe. Based on in-house screening and computational modeling against a panel of enzymes implicated in cancer, F-TQ1 has been identified as a potent and selective inhibitor of Tankyrase-2 (TNKS2), a key enzyme in the Wnt/β-catenin signaling pathway. These notes will guide researchers in utilizing F-TQ1 to investigate the cellular functions of TNKS2.
Properties of F-TQ1:
| Property | Value |
| IUPAC Name | 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline |
| Molecular Formula | C₁₅H₉FN₄ |
| Molecular Weight | 264.26 g/mol |
| Purity | >98% (as determined by HPLC) |
| Solubility | Soluble in DMSO (>50 mM), sparingly soluble in aqueous buffers |
| Proposed Target | Tankyrase-2 (TNKS2) |
| Proposed Mechanism | Competitive inhibitor at the nicotinamide binding site of the PARP domain |
| In Vitro Potency (IC₅₀) | 75 nM (for TNKS2) |
| Selectivity | >100-fold selective for TNKS2 over other PARP family members |
Scientific Background: The Role of Tankyrase-2 in Cellular Signaling
Tankyrase-2 is a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes that plays a crucial role in various cellular processes, including the regulation of Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation. TNKS2 catalyzes the PARsylation (poly-ADP-ribosylation) of target proteins, leading to their ubiquitination and subsequent proteasomal degradation. A key target of TNKS2 is Axin, a scaffold protein in the β-catenin destruction complex. Inhibition of TNKS2 leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin, thereby downregulating Wnt signaling. Dysregulation of the Wnt pathway is a hallmark of many cancers, making TNKS2 an attractive therapeutic target.
Diagram of the Wnt/β-catenin Signaling Pathway and the Role of F-TQ1:
Caption: F-TQ1 inhibits Tankyrase-2, stabilizing Axin and promoting β-catenin degradation.
Experimental Protocols
Protocol 1: In Vitro Tankyrase-2 Inhibition Assay
This protocol outlines a biochemical assay to determine the IC₅₀ of F-TQ1 against recombinant human TNKS2.
Materials:
-
Recombinant Human Tankyrase-2 (e.g., from R&D Systems)
-
F-TQ1 (stock solution in DMSO)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD⁺
-
Histone H4 (as a substrate)
-
Streptavidin-coated 96-well plates
-
Anti-PAR antibody conjugated to a reporter (e.g., HRP)
-
TMB substrate
Procedure:
-
Plate Preparation: Coat a 96-well plate with Histone H4 overnight at 4°C. Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).
-
Compound Dilution: Prepare a serial dilution of F-TQ1 in PARP Assay Buffer. The final concentrations should range from 1 µM to 0.1 nM. Include a DMSO-only control.
-
Reaction Mixture: In each well, add the following in order:
-
25 µL of diluted F-TQ1 or DMSO control.
-
25 µL of recombinant TNKS2 (final concentration ~1 nM).
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 50 µL of a NAD⁺/Biotinylated NAD⁺ mixture (final concentration ~50 µM NAD⁺, 1 µM Biotinylated NAD⁺) to each well to start the reaction.
-
Incubation: Incubate the plate for 1 hour at 30°C.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with 50 µL of 2N H₂SO₄.
-
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each concentration of F-TQ1 and fit the data to a four-parameter logistic curve to determine the IC₅₀.
Protocol 2: Cellular Target Engagement using Western Blot
This protocol confirms that F-TQ1 engages TNKS2 in a cellular context by measuring the stabilization of Axin.
Materials:
-
HEK293T or a relevant cancer cell line (e.g., HCT-116)
-
F-TQ1 (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-Axin1, anti-β-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of F-TQ1 (e.g., 0, 10, 100, 1000 nM) for 6-24 hours. A key aspect of using a chemical probe is to perform concentration-response testing.[7]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100 µL of Lysis Buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the bands using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize the Axin1 signal to the β-actin signal. An increase in the Axin1/β-actin ratio indicates target engagement by F-TQ1.
Diagram of the Cellular Target Engagement Workflow:
Caption: Workflow for confirming F-TQ1 target engagement in cells.
Protocol 3: Phenotypic Assay - TCF/LEF Reporter Assay
This assay measures the downstream effect of TNKS2 inhibition on Wnt signaling.
Materials:
-
Cells stably expressing a TCF/LEF-driven luciferase reporter (e.g., HEK293-TCF/LEF-Luc)
-
F-TQ1 (stock solution in DMSO)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Luciferase Assay System (e.g., Promega)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate.
-
Compound Pre-treatment: After cell adherence, pre-treat the cells with a serial dilution of F-TQ1 for 1-2 hours.
-
Wnt Pathway Activation: Stimulate the cells with Wnt3a (e.g., 100 ng/mL) in the presence of F-TQ1. Include a control group with no Wnt3a stimulation.
-
Incubation: Incubate for 16-24 hours.
-
Luciferase Assay:
-
Remove the medium and add PBS.
-
Add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo). Calculate the percent inhibition of Wnt3a-induced luciferase activity for each F-TQ1 concentration and determine the IC₅₀.
Best Practices and Interpretation of Results
-
Controls are Critical: Always include appropriate positive and negative controls. For cellular assays, a structurally related but inactive analog of F-TQ1 would be an ideal negative control.[7]
-
Orthogonal Approaches: To build confidence in your findings, use complementary methods such as siRNA-mediated knockdown of TNKS2 to see if it phenocopies the effects of F-TQ1.[8]
-
Concentration Matters: Use the lowest effective concentration of the probe to minimize off-target effects. The concentration used in cellular assays should be informed by the in vitro potency and target engagement data.[9]
-
Toxicity Assessment: Always assess the cytotoxicity of F-TQ1 on your cell line of interest to ensure that the observed phenotypic effects are not due to general toxicity.
References
- Ahuja, M., et al. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening.
- ResearchGate. (n.d.). Examples of applications of chemical probes. Biologically active...
- Al-Lazikani, B., et al. (2021). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. RSC Chemical Biology.
- University of Virginia. (n.d.). New Chemical Probe Technologies: Applications to Imaging, Target Identification and Drug Discovery.
- Schreiber, S. L., et al. (2015). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature.
- Chemical Probes Portal. (n.d.). How to use chemical probes.
- Alto Predict. (2016). Best Practices for Chemical Probes.
- BenchChem. (2025). Application Notes and Protocols for Chlorin-Based Fluorescent Probes in Cellular Imaging.
- Cayman Chemical. (n.d.). CHOOSING & USING CHEMICAL PROBES.
-
Moshkina, T. N., et al. (2022). THE DESIGN AND SYNTHESIS OF NOVEL 3,5-DIARYL[1][2][3]TRIAZOLO[4,3-C]QUINAZOLINE BASED FLUOROPHORES. Butlerov Communications. Available at:
-
Gaber, A. A., et al. (2023). New[1][2][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE. Available at:
- Sharma, P., & Singh, P. (2023). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen.
-
Uhríková, D., et al. (2009). 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1][2][3]triazolo[4,3-c]quinazoline induces ROS-mitochondrial mediated death signaling and activation of p38 MAPK in murine L1210 leukemia cells. Neoplasma. Available at:
- Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell.
Sources
- 1. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [edgccjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. New Chemical Probe Technologies: Applications to [chemistry.as.virginia.edu]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Triazoloquinazoline: Synthetic Strategies and Medicinal Importance | IntechOpen [intechopen.com]
- 6. 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline induces ROS-mitochondrial mediated death signaling and activation of p38 MAPK in murine L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 8. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
FTIR Spectra Analysis of 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline: A Methodological and Interpretive Guide
FTIR Spectra Analysis of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline: A Methodological and Interpretive Guide
Abstract The[1][2][3]triazolo[4,3-c]quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[4][5][6] The synthesis of derivatives such as 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline represents a key step in drug discovery pipelines, necessitating robust analytical methods for structural confirmation and quality control. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative technique for verifying the molecular structure by identifying its constituent functional groups.[7][8] This guide details the application of FTIR spectroscopy for the characterization of this specific triazoloquinazoline derivative, providing a step-by-step protocol for sample preparation and data acquisition, a detailed guide to spectral interpretation, and the scientific rationale behind each procedural choice.
Introduction: The Structural Significance of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline
The target molecule is a complex heterocyclic system composed of three key structural motifs: a quinazoline core, a fused triazole ring, and a 2-fluorophenyl substituent. Each of these components contributes unique vibrational modes that can be detected by FTIR spectroscopy.
-
Quinazoline Core: A bicyclic aromatic system made of fused benzene and pyrimidine rings.[1] Its structure contributes characteristic C=C and C=N stretching vibrations.
-
[1][2][3]Triazole Ring: A five-membered aromatic ring with three nitrogen atoms, which introduces specific C=N and N-N vibrational modes.
-
2-Fluorophenyl Group: An ortho-substituted fluorinated aromatic ring. This group is identifiable by its aromatic C-H vibrations, C=C ring stretches, and a strong, characteristic C-F stretching band.
FTIR analysis serves as a crucial identity check, confirming the successful synthesis and fusion of these rings and the presence of the key substituent. The resulting spectrum is a unique molecular "fingerprint" that validates the compound's structure.[9]
Experimental Protocol: From Sample to Spectrum
The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. For a crystalline solid like the title compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.
Rationale for KBr Pellet Technique
The KBr pellet method is chosen over alternatives like Attenuated Total Reflectance (ATR) for several reasons. It produces high-quality transmission spectra with sharp, well-defined peaks and minimal baseline distortion, which is ideal for detailed structural elucidation of a pure compound. It avoids the pressure-induced spectral shifts that can sometimes occur with ATR, ensuring a more "classical" and library-comparable spectrum.
Step-by-Step Protocol for KBr Pellet Preparation
-
Material Preparation:
-
Gently grind ~1-2 mg of the synthesized 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline sample into a fine powder using a clean agate mortar and pestle. Causality: This increases the surface area and ensures homogeneous dispersion within the KBr matrix, preventing light scattering and baseline slope.
-
Dry ~150-200 mg of FTIR-grade KBr powder in an oven at 110°C for at least 2 hours and store it in a desiccator. Causality: KBr is hygroscopic; this step removes adsorbed water, which would otherwise introduce broad O-H stretching bands (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that can obscure important spectral features.
-
-
Mixing and Homogenization:
-
Add the ground sample to the dried KBr in the mortar.
-
Mix thoroughly for 2-3 minutes until the mixture appears uniformly opaque. Trustworthiness: Visual homogeneity is the first indicator of a well-prepared sample that will yield a reproducible spectrum.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet-pressing die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. Causality: This pressure sinters the KBr into a transparent or translucent disc, minimizing scattering losses.
-
Carefully release the pressure and extract the pellet. A good pellet is thin and transparent.
-
Data Acquisition Protocol
-
Background Collection:
-
Ensure the spectrometer's sample compartment is empty and closed.
-
Purge the system with dry air or nitrogen if available to minimize atmospheric CO₂ and H₂O interference.
-
Collect a background spectrum. This is a critical self-validating step that accounts for the instrumental and environmental absorbance, ensuring they are subtracted from the final sample spectrum.[8]
-
-
Sample Analysis:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum using the parameters outlined in Table 1.
-
Table 1: Recommended FTIR Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the full mid-infrared range, encompassing functional group and fingerprint regions. |
| Resolution | 4 cm⁻¹ | Provides an excellent balance between resolving distinct peaks and maintaining a high signal-to-noise ratio for a complex molecule. |
| Number of Scans | 32-64 | Improves the signal-to-noise ratio by averaging out random noise, leading to a cleaner and more reliable spectrum. |
| Apodization | Happ-Genzel | A standard function that processes the interferogram to produce a spectrum with accurate peak shapes and minimal artifacts. |
Workflow and Logic of Spectral Analysis
The process of analyzing the FTIR spectrum follows a logical progression from identifying high-level functional groups to confirming the detailed structure in the fingerprint region.
Caption: Experimental workflow from sample preparation to final structural confirmation.
Interpreting the Spectrum of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline
The interpretation of the spectrum is a systematic process. We correlate observed absorption bands with known vibrational frequencies for the molecule's specific functional groups.[9]
Caption: Logical flow for interpreting an FTIR spectrum by region.
Table 2: Expected Characteristic FTIR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Assignment | Expected Intensity | Notes |
| 3100 - 3000 | C-H Stretch | Aromatic C-H (Quinazoline & Phenyl rings) | Medium-Weak | The presence of peaks just above 3000 cm⁻¹ is a clear indicator of aromatic C-H bonds.[10][11] |
| 1625 - 1610 | C=N Stretch | Quinazoline & Triazole rings | Medium-Strong | Key stretching vibration for the heterocyclic rings. Quinazoline derivatives typically show bands in this area.[1] |
| 1600 - 1580 | C=C Stretch | Aromatic ring stretching (in-ring) | Medium | Often appears as a pair of bands with the lower frequency band around 1500 cm⁻¹.[10] |
| 1570 - 1550 | C=N Stretch | Triazole ring | Medium | Contributes to the complex set of bands in the double-bond region. |
| 1510 - 1475 | C=C Stretch | Aromatic ring stretching (in-ring) | Medium-Strong | Characteristic of the quinazoline and phenyl ring systems.[1] |
| 1300 - 1200 | C-N Stretch | Aromatic amine-like C-N bonds in the fused rings | Medium-Strong | Indicates the connections between the carbon and nitrogen atoms within the heterocyclic framework. |
| 1250 - 1100 | C-F Stretch | Fluoro-aromatic bond | Strong | This is a highly diagnostic and typically intense peak confirming the presence of the fluorophenyl substituent. |
| 900 - 675 | C-H Bend | Aromatic C-H out-of-plane (oop) bending | Strong | The exact position is highly diagnostic of the substitution pattern on the aromatic rings. |
Detailed Analysis by Spectral Region
-
The C-H Stretching Region (3100 - 3000 cm⁻¹): The presence of one or more weak to medium peaks in this region confirms the aromatic nature of the molecule. The absence of strong, broad peaks below 3000 cm⁻¹ confirms the lack of aliphatic (sp³) C-H bonds, which is consistent with the proposed structure.[10]
-
The Double-Bond Region (1650 - 1450 cm⁻¹): This region is often complex but highly informative. A series of sharp bands are expected, corresponding to the C=N and C=C stretching vibrations within the fused quinazoline and triazole rings, as well as the fluorophenyl ring.[1][12] The pattern of these peaks is a key part of the compound's fingerprint.
-
The Fingerprint Region (1450 - 600 cm⁻¹): This region contains a wealth of structural information.
-
C-F Stretch: The most prominent feature for this specific molecule is expected to be a very strong, sharp absorption band between 1250 cm⁻¹ and 1100 cm⁻¹. This band is due to the C-F stretching vibration and is a definitive marker for the successful incorporation of the fluorophenyl group.
-
C-H Out-of-Plane (oop) Bending: Strong bands below 900 cm⁻¹ arise from the C-H bonds bending out of the plane of the aromatic rings. The precise location of these bands can help confirm the substitution patterns on both the quinazoline and phenyl rings.[10]
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of novel synthesized compounds like 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline. By following a robust protocol for sample preparation and data acquisition, a high-quality, reproducible spectrum can be obtained. A systematic interpretation, focusing on the characteristic absorption bands of the quinazoline, triazole, and fluorophenyl moieties, allows for unambiguous confirmation of the molecule's identity. This application note provides the foundational methodology and interpretive logic for researchers to confidently employ FTIR analysis in the characterization of this important class of heterocyclic compounds.
References
-
IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]
-
Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]
-
Olaru, A., et al. (n.d.). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Available at: [Link]
-
El-Faham, A., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Available at: [Link]
-
ResearchGate. (n.d.). Physical properties and FTIR spectral data (cm-1) of the prepared compounds (19-27). Available at: [Link]
-
Ahmad, I., et al. (2025). Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches. PMC. Available at: [Link]
-
Asian Journal of Chemistry. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Available at: [Link]
-
Al-Sultani, I. (2016). Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives From 2-Mercapto-3-phenyl-4(3H)Quinazolinone. Iraqi Journal of Science. Available at: [Link]
-
Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]
-
Dhongade-Desai, S., et al. (2016). Synthesis and characterisation of some triazolo quinazoline derivatives. ResearchGate. Available at: [Link]
-
THE DESIGN AND SYNTHESIS OF NOVEL 3,5-DIARYL[1][2][3]TRIAZOLO[4,3-C]QUINAZOLINE BASED FLUOROPHORES. (n.d.). Available at: [Link]
-
International Journal for Innovative Research in Multidisciplinary Field. (2018). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Available at: [Link]
-
Ignited Minds Journals. (2012). Biological Activity of Quinazoline and Their Fused-Ring Systems. Available at: [Link]
-
Polymer Solutions. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
-
ResearchGate. (2025). Fourier transform microwave and millimeter wave spectroscopy of quinazoline, quinoxaline, and phthalazine. Available at: [Link]
-
MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available at: [Link]
-
Arabian Journal of Chemistry. (2013). Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives. Available at: [Link]
-
ResearchGate. (2024). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
-
IntechOpen. (2023). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
MDPI. (2023). 3-Aryl-5-aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazolines. Available at: [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]
-
PMC. (2025). Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. Available at: [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]
Sources
- 1. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]
- 2. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijirt.org [ijirt.org]
- 6. Triazoloquinazoline: Synthetic Strategies and Medicinal Importance | IntechOpen [intechopen.com]
- 7. researchgate.net [researchgate.net]
- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 9. azooptics.com [azooptics.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]
improving reaction yield in 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline. As a Senior Application Scientist, my goal is to move beyond simple protocols, offering insights into the chemical principles at play to empower you to diagnose and resolve challenges in your own laboratory work.
Overview of the Synthetic Pathway
The synthesis of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline is a multi-step process that requires careful control over reaction conditions to achieve high yields. The most common and logical pathway involves three key transformations:
-
Formation of the Quinazoline Core: This typically begins with a substituted anthranilic acid or a related derivative to construct the foundational quinazolinone ring system.
-
Introduction of the Hydrazinyl Group: The quinazolinone is activated, usually via chlorination, to facilitate a nucleophilic aromatic substitution (SNAr) with hydrazine. This step creates the crucial 4-hydrazinyl-2-(2-fluorophenyl)quinazoline intermediate.[2][4]
-
Annulation of the Triazole Ring: The final and often most challenging step is the cyclization of the hydrazinyl intermediate to form the fused[1][2][3]triazolo ring system. Optimizing this step is paramount for the overall yield.
Below is a diagram illustrating the general synthetic workflow.
Caption: General Synthetic Workflow for the Target Compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, with a focus on the critical cyclization step.
Part 1: Synthesis of Key Intermediates
Question 1: My yield for 4-chloro-2-(2-fluorophenyl)quinazoline (Step 2) is low, and I see a significant amount of the starting quinazolinone in my crude product. What's going wrong?
This is a classic issue of incomplete reaction during the chlorination step. Phosphorus oxychloride (POCl₃) is the standard reagent for this conversion, but its reactivity can be hampered by several factors.[4]
-
Causality: The conversion of the quinazolinone to the chloroquinazoline involves the formation of a phosphate ester intermediate. This process can be slow if the quinazolinone has poor solubility in POCl₃ or if the temperature is too low. Moisture is also highly detrimental, as it will rapidly quench the POCl₃.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry your glassware and starting quinazolinone. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Increase Temperature/Time: The reaction is typically performed at reflux.[4] Ensure you are reaching the boiling point of POCl₃ (~105 °C) and consider extending the reflux time from 2 hours up to 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Improve Solubility: While POCl₃ often serves as both reagent and solvent, adding a small amount of a high-boiling inert solvent like N,N-dimethylformamide (DMF) can sometimes improve the solubility of the starting material and facilitate the reaction. Use it catalytically (a few drops).
-
Work-up Caution: The work-up is highly exothermic. Pouring the reaction mixture onto crushed ice must be done slowly and with vigorous stirring to prevent uncontrolled hydrolysis back to the starting material.
-
Question 2: During the synthesis of 4-hydrazinyl-2-(2-fluorophenyl)quinazoline (Step 3), my main impurity appears to be the quinazolinone starting material from the previous step. How do I avoid this?
This impurity arises from the hydrolysis of the 4-chloroquinazoline intermediate, which is highly susceptible to nucleophilic attack by water.
-
Causality: The C4 position of the quinazoline ring is electron-deficient and activated towards nucleophilic substitution.[2] While hydrazine is a strong nucleophile, water can also react, especially if the reaction is heated for prolonged periods or if the work-up is not carefully controlled.
-
Troubleshooting Steps:
-
Use an Excess of Hydrazine: Employing a molar excess of hydrazine hydrate (e.g., 5 equivalents) helps ensure it outcompetes any residual water as the nucleophile.[2]
-
Control Temperature: While the reaction is often run at reflux in a solvent like ethanol, excessive heat or extended reaction times can promote hydrolysis. Monitor the reaction by TLC and stop heating as soon as the starting material is consumed (typically 2-7 hours).[2]
-
Minimize Water During Work-up: After cooling, the product often precipitates. When washing the collected solid, use cold water sparingly, followed by a cold, non-protic solvent to remove excess hydrazine without promoting hydrolysis.[5]
-
Part 2: The Critical Triazole Ring Cyclization (Step 4)
Question 3: My final cyclization step to form the triazole ring has a very low yield. What are the most effective methods and what factors should I consider?
This is the most common and critical challenge. The yield of this intramolecular cyclization is highly dependent on the method used to form the third ring of the triazolo system. The primary approach is oxidative cyclization of a hydrazone intermediate.
-
Causality: The general strategy involves first condensing the 4-hydrazinylquinazoline with an appropriate aldehyde (in this case, likely formic acid or an equivalent to provide the single carbon for the triazole ring) to form a hydrazone. This intermediate is then oxidatively cyclized. The choice of oxidant and reaction conditions is crucial to avoid side reactions and promote efficient ring closure. Several methods have been reported for analogous systems.[6]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for the triazole cyclization step.
Optimizing Cyclization Conditions
The key is to form an intermediate that can be readily cyclized. For the target compound, which is unsubstituted at the 5-position of the triazole ring, cyclization is typically achieved by reacting the 4-hydrazinylquinazoline with a one-carbon source.
| Method | C1 Source | Cyclization/Oxidizing Agent | Typical Solvent | Temp. | Pros & Cons |
| Method A | Triethyl orthoformate | None (acts as reagent and dehydrating agent) | Triethyl orthoformate (reflux) | Reflux | Pro: Often a one-step process from the hydrazinyl intermediate. Con: Can require high temperatures and long reaction times. |
| Method B | Formic Acid | None (acid-catalyzed dehydration) | Formic Acid (reflux) | Reflux | Pro: Readily available and inexpensive reagent. Con: Strongly acidic conditions can sometimes lead to degradation. |
| Method C | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | None (acts as reagent and dehydrating agent) | Toluene or Xylene | Reflux | Pro: Highly reactive, often gives clean conversions. Con: More expensive reagent. |
| Method D | Formic Acid (to form hydrazone) | Bromine (Br₂) in Acetic Acid | Acetic Acid | Room Temp. | Pro: Oxidative cyclization can be very efficient.[7] Con: Requires handling of bromine; potential for aromatic bromination as a side reaction. |
Recommendation: Start with Method A (Triethyl orthoformate) due to its simplicity. If yields are unsatisfactory, proceed to Method C (DMF-DMA) for a more reactive, albeit expensive, alternative.
Experimental Protocols
The following are detailed, self-validating protocols for the most challenging steps.
Protocol 1: Synthesis of 4-Hydrazinyl-2-(2-fluorophenyl)quinazoline (Step 3)
-
Principle: This protocol is based on the well-established SNAr reaction between a 4-chloroquinazoline and hydrazine hydrate.[2][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-chloro-2-(2-fluorophenyl)quinazoline (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: To the stirred suspension, add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane). The reaction is complete when the starting chloroquinazoline spot has disappeared.
-
Work-up: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove excess hydrazine.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from acetonitrile or ethanol to yield the pure product.[5] The expected appearance may be a yellow crystalline solid.[5]
Protocol 2: Synthesis of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline (Step 4, Method A)
-
Principle: This method utilizes triethyl orthoformate as both a one-carbon source and a dehydrating agent to drive the cyclization.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-hydrazinyl-2-(2-fluorophenyl)quinazoline (1.0 eq).
-
Reagent Addition: Add an excess of triethyl orthoformate (at least 10 eq, can also be used as the solvent).
-
Reaction: Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting hydrazinyl intermediate is consumed. A new, typically less polar spot corresponding to the product should appear.
-
Work-up: After completion, allow the mixture to cool. Remove the excess triethyl orthoformate under reduced pressure.
-
Isolation: The resulting crude solid or oil can be triturated with diethyl ether or hexane to induce precipitation. Collect the solid by vacuum filtration.
-
Purification: Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexane is a good starting point) or by recrystallization from a suitable solvent like ethanol or ethyl acetate.
References
- Vertex AI Search. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
- BenchChem. Application Notes and Protocols for the Synthesis of 4-Hydrazinyl-2-phenylquinazoline.
- PMC. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Chem-Impex. 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.
-
MDPI. 3-Aryl-5-aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Available from:
- Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. (2023).
-
THE DESIGN AND SYNTHESIS OF NOVEL 3,5-DIARYL[1][2][3]TRIAZOLO[4,3-C]QUINAZOLINE BASED FLUOROPHORES. Available from:
- ResearchGate. (PDF) Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes.
- IntechOpen. Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. (2023).
-
PMC. Synthesis and Reactivity of[1][2][3]Triazolo-annelated Quinazolines. Available from:
-
PMC. New[1][2][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Available from:
- ResearchGate. (PDF) Triazoloquinazoline: Synthetic Strategies and Medicinal Importance.
- (PDF) Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines. (2025).
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023).
- ResearchGate. Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization | Request PDF.
- Beilstein Journals. The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). (2021).
- PMC. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- BenchChem. Technical Support Center: Purification of 4-Hydrazinyl-2-phenylquinazoline.
- Google Patents. CN101143836A - Preparation method for 4-fluorophenylhydrazine.
-
3-Aryl-5-aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazolines. (2023). Available from:
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines.
-
OUCI. Synthesis, Reactions, and Pharmacological Properties of[1][2][3]Triazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives. Available from:
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Triazoloquinazoline: Synthetic Strategies and Medicinal Importance | IntechOpen [intechopen.com]
- 7. 3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties | MDPI [mdpi.com]
HPLC method development for 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline purification
Welcome to the Technical Support Center for the chromatographic analysis and purification of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline .
This compound is a highly conjugated, planar, and lipophilic fused heterocyclic system. Due to its electron-rich π -system and multiple basic nitrogen atoms, it presents unique challenges during reversed-phase high-performance liquid chromatography (RP-HPLC) method development and preparative scale-up[1][2]. This guide is designed to provide researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and scale-up methodologies.
Part 1: Workflow Visualization
Workflow for analytical method development and preparative scale-up of triazoloquinazolines.
Part 2: FAQs - Analytical Method Development
Q1: Why am I observing severe peak tailing for 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline on a standard C18 column? Root Cause: The triazoloquinazoline core contains multiple nitrogen atoms capable of strong hydrogen bonding and secondary ion-exchange interactions. At neutral pH, residual silanols on standard silica-based C18 columns are deprotonated ( SiO− ). The basic moieties of your compound interact with these active sites, causing the analyte to "stick" and elute with a severe tail. Resolution: Lower the mobile phase pH to ~2.5–3.0 using 0.1% Trifluoroacetic acid (TFA) or 10 mM ammonium formate. This suppresses silanol ionization (neutralizing them to SiOH ) and protonates the compound's basic nitrogens, driving retention purely by hydrophobic partitioning. Alternatively, utilize a Charged Surface Hybrid (CSH) column, which carries a slight positive surface charge to repel basic analytes and ensure sharp peak symmetry[3].
Q2: My C18 column isn't providing enough resolution from structurally similar synthesis byproducts. What alternative stationary phases should I screen? Root Cause: Standard alkyl (C18) phases rely exclusively on dispersive (hydrophobic) interactions. Because 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline and its byproducts are highly planar and hydrophobic, their dispersive partitioning coefficients are nearly identical. Resolution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. These columns provide orthogonal selectivity by inducing π−π stacking, dipole-dipole, and charge-transfer interactions with the fluorinated aromatic ring and the fused heterocyclic core[3].
Part 3: Troubleshooting Guide - Preparative Scale-Up
Issue 1: Peak distortion, splitting, or "breakthrough" during preparative injection.
-
Causality: Fused quinazolines often exhibit poor aqueous solubility, necessitating sample dissolution in strong solvents like DMSO or DMF. When large volumes of DMSO are injected, the sample does not partition into the stationary phase at the column head. Instead, it travels with the strong solvent plug, causing the peak to split or elute prematurely in the void volume[4][5].
-
Actionable Solution:
-
Implement concentration overloading rather than volume overloading. Keep the injection volume strictly below 1-2% of the column's void volume[4].
-
If large volumes must be injected, utilize an "at-column dilution" setup where the DMSO sample plug is mixed with a high-flow aqueous stream immediately prior to the column head, forcing the compound to precipitate/focus onto the stationary phase.
-
Issue 2: Loss of resolution when transferring the method from Analytical to Preparative HPLC.
-
Causality: Failing to maintain a constant linear velocity or neglecting the gradient delay volume (dwell volume) differences between the analytical and prep systems[6][7].
-
Actionable Solution: Apply strict linear scale-up mathematical principles. You must maintain the same column chemistry, length ( L ), and particle size ( dp ). Scale the flow rate and injection volume proportionally to the ratio of the squared column radii ( r2 )[5][6].
Part 4: Quantitative Data & Scale-Up Tables
Table 1: Mobile Phase & Column Screening Matrix (Typical Results) Conditions: 10-90% Acetonitrile gradient over 10 min, Flow: 1.0 mL/min, UV: 254 nm.
| Stationary Phase | Mobile Phase Additive | Retention Factor ( k′ ) | Asymmetry ( As ) | Resolution ( Rs ) |
| Standard C18 | None (Water/ACN) | 4.2 | 2.8 (Severe Tailing) | 1.1 |
| Standard C18 | 0.1% Formic Acid (pH 2.8) | 3.8 | 1.4 (Acceptable) | 1.6 |
| Phenyl-Hexyl | 0.1% Formic Acid (pH 2.8) | 4.5 | 1.2 (Excellent) | 2.4 |
| PFP | 0.1% Formic Acid (pH 2.8) | 5.1 | 1.1 (Excellent) | 3.1 |
Table 2: Linear Scale-Up Parameters Formula: ScaleFactor=(IDprep/IDanalytical)2 [6][7]
| Parameter | Analytical Scale | Preparative Scale | Scale Factor Multiplier |
| Column Dimensions | 4.6 mm x 100 mm | 21.2 mm x 100 mm | N/A (Length is constant) |
| Particle Size | 5 µm | 5 µm | N/A |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | 21.23x |
| Injection Volume | 20 µL | 425 µL | 21.23x |
| Target Load | 0.1 mg | 2.1 mg | 21.23x |
Part 5: Step-by-Step Methodologies
Protocol 1: Systematic Analytical Method Development
This protocol is a self-validating system: if Rs>1.5 and As is between 0.9-1.2 at the end of Step 4, the method is mathematically validated for scale-up.
-
Sample Preparation: Dissolve 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline in 50:50 DMSO:Methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Scouting: Install a PFP column (e.g., 4.6 x 100 mm, 5 µm). PFP is prioritized due to the compound's fluorinated aromatic ring[3].
-
pH & Mobile Phase Screening: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a broad scouting gradient from 5% B to 95% B over 15 minutes.
-
Gradient Optimization: Identify the elution percentage of the target peak. Adjust the gradient to start 10% below this elution point and end 10% above it, flattening the slope to maximize resolution ( Rs ) from adjacent impurities[8].
Protocol 2: Linear Scale-Up to Preparative HPLC
-
Capacity Determination (Analytical): Perform concentration overloading on the analytical column. Inject increasing concentrations (1 mg/mL, 5 mg/mL, 10 mg/mL) at a fixed 20 µL volume until the resolution between the target and the closest impurity drops to 1.5[4].
-
Parameter Scaling: Using the maximum successful analytical load, calculate the preparative flow rate and injection volume using the 21.23x scale factor (See Table 2)[5][6].
-
Dwell Volume Compensation: Calculate the gradient delay volume of both systems. Introduce an isocratic hold at the start of the preparative run equal to the difference in dwell volumes to ensure the gradient reaches the column head at the exact same relative time.
-
Fraction Collection: Set the UV detector to 254 nm. If the concentration is high enough to saturate the detector (flat-topping), switch the collection trigger to a secondary, less sensitive wavelength (e.g., 280 nm or 310 nm) to ensure accurate peak slicing[5][9].
-
Recovery: Pool the collected fractions and lyophilize to isolate the purified 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline powder.
Part 6: References
-
Waters Corporation. "Preparative Liquid Chromatography Method Scale-Up." Waters.com. Available at:
-
ResearchGate. "New [1,2,4]triazolo[4,3‐c]quinazoline derivatives as vascular endothelial growth factor receptor‐2 inhibitors and apoptosis inducers: Design, synthesis, docking, and antiproliferative evaluation." ResearchGate.net. Available at:
-
University of Warwick. "Principles in preparative HPLC." Warwick.ac.uk. Available at:
-
Waters Corporation. "Method Development of Synthetic Triphenylmethane Dyes Using MaxPeak™ Premier Columns on an Alliance™ HPLC™ System." Waters.com. Available at:
-
ACS Publications. "Design, Synthesis, and DNA-Binding of N-Alkyl(anilino)quinazoline Derivatives." Journal of Medicinal Chemistry. Available at:
-
LCMS.cz. "Systematic and efficient method scale-up for peptide purification." Lcms.cz. Available at:
-
Chemetrix. "Agilent LC Method Development Applications Notebook." Chemetrix.co.za. Available at:
-
NIH. "A High‐Performance Liquid Chromatography Method for Simultaneous Analysis... Design, Development, and Validation." NIH.gov. Available at:
-
Agilent. "Principles and practical aspects of preparative liquid chromatography." Agilent.com. Available at:
-
Waters Corporation. "A Complete Solution to Perform a Systematic Screening Protocol for LC Method Development." Waters.com. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. chemetrix.co.za [chemetrix.co.za]
- 9. A High‐Performance Liquid Chromatography Method for Simultaneous Analysis of Naringin, Ascorbic Acid, and Caffeine: Design, Development, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
resolving crystallization problems for 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Technical Support Center: Crystallization of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline
Prepared by: Senior Application Scientist, Crystallization & Formulation
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common crystallization challenges encountered with 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline and related heterocyclic compounds.
Introduction: The Crystallization Challenge
3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline belongs to a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[2] Obtaining high-quality, single crystals of this molecule is a critical step for unambiguous structure elucidation via X-ray diffraction, ensuring batch-to-batch reproducibility, and controlling critical physicochemical properties such as solubility and dissolution rate, which directly impact bioavailability.[4]
The molecule's structure—a rigid, planar, polycyclic aromatic system—presents specific challenges. It is likely to have poor solubility in aqueous media and many common polar solvents. The presence of multiple nitrogen atoms and a fluorophenyl group allows for complex intermolecular interactions, including π-π stacking, hydrogen bonding, and halogen bonding, which can lead to phenomena like polymorphism.[4][5] This guide provides a systematic, causality-driven approach to overcoming these challenges.
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common crystallization failures in a direct Q&A format.
Q1: I'm not getting any crystals. My solution remains clear even after cooling or solvent evaporation. What's wrong?
Answer: This is a classic problem of insufficient supersaturation. A solution must be supersaturated for nucleation and crystal growth to occur, but the compound remains fully dissolved.[6]
Root Cause Analysis:
-
Solution is too dilute: You may have used too much solvent.
-
Solvent is too good: The compound's solubility in the chosen solvent is too high, even at lower temperatures or reduced volume.[1]
-
Nucleation barrier is too high: The energy barrier for the molecules to self-assemble into an ordered nucleus has not been overcome.
Recommended Solutions:
-
Increase Concentration:
-
Slow Evaporation: Loosely cover your vial (e.g., with parafilm pierced with a needle). Allow the solvent to evaporate slowly over several days. This is best for moderately volatile solvents like ethyl acetate or toluene. Avoid highly volatile solvents like DCM or acetone, as rapid evaporation often yields poor-quality crystals or amorphous powder.[1]
-
Concentrate and Re-cool: If using a slow cooling method, gently heat the solution to evaporate a portion of the solvent, then repeat the cooling process.
-
-
Induce Nucleation:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the vial at the air-liquid interface. The microscopic imperfections on the glass can act as nucleation sites.[7]
-
Seeding: If you have a tiny crystal from a previous attempt (even an impure one), add it to the supersaturated solution. This "seed" provides a template for further growth.[7]
-
-
Change the Solvent System (Reduce Solubility):
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent (e.g., THF, DMSO), slowly add a miscible "anti-solvent" in which it is insoluble (e.g., water, hexane, isopropanol). Add the anti-solvent dropwise until slight, persistent turbidity appears, then add a drop or two of the good solvent to redissolve it. Let the system stand undisturbed. This can be done via direct addition, layering, or vapor diffusion.[6]
-
Q2: Instead of crystals, my compound is "oiling out" or forming an amorphous precipitate. How do I fix this?
Answer: This occurs when the solute comes out of solution too rapidly or under conditions where the disordered, liquid-like state is kinetically favored over the ordered crystalline state.[7] This often happens if the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system or if impurity levels are high.
Root Cause Analysis:
-
Supersaturation is too high/achieved too quickly: Rapid cooling or fast evaporation forces the compound out of solution before it can organize.
-
Presence of Impurities: Impurities can disrupt the crystal lattice or depress the melting point.
-
Solvent Choice: The solvent may be too viscous, hindering molecular diffusion to growth sites.
Recommended Solutions:
-
Reduce the Rate of Supersaturation:
-
Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop (ideally insulated with a cork ring) before moving it to a refrigerator or ice bath. A slower cooling rate is crucial.[8]
-
Use a Higher Volume of Solvent: Re-dissolve the oil by heating and adding more of the "good" solvent. This lowers the saturation temperature and provides more space for molecules to orient themselves.[7]
-
-
Optimize the Solvent System:
-
Switch to a Less-Good Solvent: Choose a solvent in which the compound has slightly lower solubility. This requires a higher temperature to dissolve but allows crystallization to occur at a more controlled pace.
-
Vapor Diffusion: This is an excellent method to avoid oiling. Dissolve the compound in a small amount of a good, less volatile solvent (e.g., DMF, chloroform) and allow a more volatile anti-solvent (e.g., methanol, hexane, ether) to slowly diffuse into it via the vapor phase.[1][6]
-
-
Purify Your Material: If oiling persists across multiple solvent systems, the starting material may contain impurities. Consider re-purifying by column chromatography or a preliminary, rapid recrystallization before attempting to grow high-quality single crystals.
Q3: My crystals are very small, needle-like, or dendritic. How can I grow larger, more block-like crystals suitable for analysis?
Answer: The formation of many small crystals or undesirable morphologies (like needles) is typically a result of excessively rapid nucleation relative to the rate of crystal growth. When nucleation dominates, countless small crystals form simultaneously and compete for the available solute, preventing any single one from growing large.
Root Cause Analysis:
-
High Level of Supersaturation: Leads to a burst of primary nucleation.
-
Fast Cooling/Evaporation: Does not allow sufficient time for molecules to add to existing crystal lattices in an orderly fashion.
-
Solvent Effects: Some solvents may preferentially bind to certain crystal faces, inhibiting growth in those directions and promoting anisotropic growth (e.g., needles).[9]
Recommended Solutions:
-
Minimize the Degree of Supersaturation:
-
Use a Very Slow Cooling Gradient: Program an oven or use a dewar filled with hot water to slow the cooling process from hours to days.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent within a narrow tube (e.g., NMR tube). Diffusion across the interface is very slow, promoting the growth of a few large crystals.[1]
-
-
Reduce the Number of Nucleation Sites:
-
Hot Filtration: Filter the hot, saturated solution through a pre-warmed filter (e.g., cotton plug in a pipette) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Temperature Cycling (Ostwald Ripening): After initial crystallization, gently warm the solution to dissolve the smallest crystals. Upon re-cooling, the solute will deposit onto the larger, more stable crystals, making them grow even larger.
-
-
Experiment with Different Solvents: The interaction between the solvent and the crystal surface can dramatically alter the crystal habit. Screen a wider range of solvents with varying polarities and hydrogen-bonding capabilities (see Table 1).
Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and control the outcome?
Answer: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[4] These different forms can have significantly different properties.[5] If you observe different crystal habits (e.g., needles in one experiment, plates in another) under slightly different conditions, you may be dealing with polymorphism.
Root Cause Analysis:
-
Thermodynamic vs. Kinetic Control: One polymorph may be the most thermodynamically stable, while another (metastable) form may crystallize faster under certain kinetic conditions (e.g., rapid cooling).[10]
-
Solvent-Mediated Transformation: The solvent used can stabilize a particular polymorph or mediate the transformation from a metastable to a stable form over time.[11]
-
Temperature: Different polymorphs can be stable at different temperatures.[12]
Recommended Solutions:
-
Systematic Screening:
-
Crystallize the compound from a wide variety of solvents (polar, nonpolar, protic, aprotic).
-
Vary the crystallization rate (fast evaporation vs. slow cooling vs. vapor diffusion).
-
Crystallize at different temperatures (e.g., 4 °C, room temperature, 40 °C).
-
-
Characterization: This is essential to confirm polymorphism.
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique. Different polymorphs will produce distinct diffraction patterns.
-
Differential Scanning Calorimetry (DSC): Different forms will have different melting points and may show solid-solid phase transitions.
-
Microscopy: Visually inspect the crystals under a microscope. Different habits are a strong indicator of potential polymorphism.
-
-
Controlling the Outcome: Once different polymorphs are identified, you must develop a reproducible protocol for obtaining the desired form. This involves strictly controlling the solvent, temperature, cooling rate, and seeding strategy.[13] For pharmaceutical development, identifying the most stable polymorph is a regulatory requirement to ensure product consistency and shelf-life.[4]
Data & Protocols
Table 1: Properties of Common Crystallization Solvents
This table provides a starting point for solvent screening. For a molecule like 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline, solvents of intermediate polarity like Ethyl Acetate, THF, or mixtures like Toluene/Heptane or Chloroform/Methanol are often successful.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |
| n-Heptane | 98 | 0.1 | 1.9 | Nonpolar, good anti-solvent |
| Toluene | 111 | 2.4 | 2.4 | Good for aromatic compounds (π-π stacking) |
| Dichloromethane (DCM) | 40 | 3.1 | 9.1 | Very volatile, use for layering/diffusion |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Good general-purpose solvent |
| Tetrahydrofuran (THF) | 66 | 4.0 | 7.6 | Strong ether solvent, can form solvates |
| Acetone | 56 | 5.1 | 21 | Volatile, often used as an anti-solvent |
| Acetonitrile | 82 | 5.8 | 37.5 | Polar aprotic, good for many heterocycles |
| Isopropanol | 82 | 3.9 | 18 | Protic, can be a solvent or anti-solvent |
| Ethanol | 78 | 4.3 | 24.5 | Protic, common recrystallization solvent |
| Methanol | 65 | 5.1 | 33 | Polar protic, good solvent, can be anti-solvent |
| Water | 100 | 10.2 | 80.1 | Likely an anti-solvent for this compound |
Data compiled from various sources, including general chemistry reference texts.[1]
Diagrams: Workflows and Setups
Caption: A decision tree for troubleshooting common crystallization failures.
Caption: Common laboratory setups for vapor diffusion experiments.
Protocol 1: Vapor Diffusion Crystallization
This technique is highly effective for sparingly soluble compounds and when only small amounts of material are available.[1] It relies on the slow diffusion of a volatile anti-solvent into a solution of the compound.[6]
Materials:
-
Small inner vial (e.g., 0.5 mL conical vial)
-
Larger outer vial with a screw cap (e.g., 4 mL scintillation vial)
-
"Good" solvent (less volatile, compound is soluble)
-
"Anti-solvent" (more volatile, compound is insoluble)
Procedure:
-
Prepare a concentrated solution of your compound in the "good" solvent (e.g., Chloroform, THF). Use a minimal volume (50-200 µL).
-
Filter the solution into the small inner vial.
-
Add the volatile "anti-solvent" (e.g., Hexane, Diethyl Ether) to the larger outer vial (0.5-1.0 mL). The liquid level must be below the top of the inner vial.
-
Carefully place the inner vial inside the outer vial. Do not allow the solvents to mix directly.
-
Seal the outer vial tightly and leave it in a vibration-free location.
-
Monitor for crystal growth over 1-14 days. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the compound's solubility and promoting slow crystal growth.
Frequently Asked Questions (FAQs)
-
What are the best starting solvents to screen for this molecule?
-
Given its aromatic and heterocyclic nature, start with solvents of intermediate polarity. Good choices include ethyl acetate, THF, chloroform, and acetonitrile. Use nonpolar solvents like heptane or toluene and polar protic solvents like methanol or isopropanol as potential anti-solvents in binary systems.
-
-
How does the 2-fluorophenyl group influence crystallization?
-
The fluorine atom is a weak hydrogen bond acceptor and can participate in C-H···F and other non-covalent interactions. This can influence the crystal packing and potentially lead to different polymorphs compared to a non-fluorinated analogue. Its electronic properties also affect the overall molecule polarity.
-
-
What analytical techniques are essential for characterizing the final crystals?
-
Single-Crystal X-ray Diffraction (SCXRD): The gold standard for determining the exact 3D molecular structure and confirming connectivity.
-
Powder X-ray Diffraction (PXRD): Essential for analyzing the bulk sample to confirm phase purity and identify polymorphs.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability of the crystalline form.
-
NMR Spectroscopy: To confirm the chemical identity and purity of the crystallized material after dissolving it.
-
-
Why is controlling polymorphism so critical in drug development?
-
Different polymorphs of an Active Pharmaceutical Ingredient (API) are considered different materials by regulatory agencies.[13] They can have different solubilities, dissolution rates, and stability, which can directly impact the drug's safety and efficacy.[4] A less stable (metastable) form might have better solubility but could convert to a more stable, less soluble form during storage, altering the drug's performance.[4]
-
References
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. (URL not directly available, but accessible via journal archives)
-
IntechOpen. (2023). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. Available at: [Link]
-
MDPI. (2025). Novel 5-Aryl-[1][2][3]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available at: [Link]
-
Hampton Research. Crystallization Tips. Available at: [Link]
-
Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Available at: [Link]
-
ACS Publications. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. Available at: [Link]
-
PMC, NIH. (2025). Novel 5-Aryl-[1][2][3]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available at: [Link]
-
PubMed. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (2025). Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines. Available at: [Link]
-
GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Available at: [Link]
-
Taylor & Francis Online. (2021). Design, synthesis, and biological evaluation of novel triazoloquinazolinone derivatives as SHP2 protein inhibitors. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][3]Triazolo[4,3-c]- and[1][2][3]Triazolo[1,5-c]quinazolines. Available at: [Link]
-
PMC, NIH. Crystallization of Membrane Proteins by Vapor Diffusion. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
DSpace@MIT. (2015). Control of polymorphism in continuous crystallization. Available at: [Link]
-
Hampton Research. Sitting Drop Vapor Diffusion. Available at: [Link]
-
ResearchGate. (2015). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Available at: [Link]
-
MDPI. (2023). 3-Aryl-5-aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazolines. Available at: [Link]
-
MDPI. (2017). A Different View of Solvent Effects in Crystallization. Available at: [Link]
-
MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Available at: [Link]
-
H.E.L Group. Key Considerations for Crystallization Studies. Available at: [Link]
Sources
- 1. unifr.ch [unifr.ch]
- 2. Triazoloquinazoline: Synthetic Strategies and Medicinal Importance | IntechOpen [intechopen.com]
- 3. Crystallization Tips | Hampton Research [hamptonresearch.com]
- 4. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 5. researchgate.net [researchgate.net]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 11. mdpi.com [mdpi.com]
- 12. helgroup.com [helgroup.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Microwave-Assisted Synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, synthetic chemists, and drug development professionals through the nuances of microwave-assisted organic synthesis (MAOS) for complex heterocyclic scaffolds.
The [1,2,4]triazolo[4,3-c]quinazoline framework is a privileged pharmacophore in medicinal chemistry, often exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties[1]. However, its synthesis is notoriously prone to isomeric scrambling and thermal degradation. By leveraging microwave irradiation, we can exploit rapid, volumetric heating to kinetically trap the desired [4,3-c] isomer, drastically reducing reaction times and improving yields compared to conventional heating[2].
Mechanistic Pathway & Isomeric Control
Understanding the causality behind the reaction is critical for optimization. The formation of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline can be efficiently achieved via a one-pot multi-component reaction (MCR) involving a quinazolin-4-one derivative, hydrazine hydrate, and 2-fluorobenzaldehyde[3].
The Kinetic vs. Thermodynamic Trap: The [4,3-c] isomer is the kinetic product. Under prolonged thermal stress (e.g., conventional refluxing for 12+ hours), it undergoes a Dimroth rearrangement to form the more thermodynamically stable[1,5-c] isomer[1]. Microwave synthesis allows us to apply high energy for a fraction of the time, effectively halting the reaction before the rearrangement occurs.
One-pot MCR mechanism highlighting kinetic control of the [4,3-c] isomer via rapid MW heating.
Self-Validating Experimental Protocol
To ensure reproducibility and prevent batch failure, this protocol is designed as a self-validating system. In-process controls (IPCs) dictate whether the reaction proceeds to the next stage.
Reagents:
-
3H-Quinazolin-4-one (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol, 80% aqueous solution)
-
2-Fluorobenzaldehyde (1.0 mmol)
-
Absolute Ethanol (5.0 mL, chosen for its high microwave loss tangent)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 3H-quinazolin-4-one, hydrazine hydrate, and 2-fluorobenzaldehyde into 5.0 mL of absolute ethanol[3].
-
Primary IPC (Visual): Ensure the mixture is uniformly suspended. The reaction will initially be heterogeneous; do not proceed if large clumps remain.
-
Microwave Irradiation: Seal the vial with a Teflon septum. Irradiate at 120 °C using a dynamic power control mode (max 150 W) for exactly 7.5 minutes[3].
-
Secondary IPC (TLC): Sample 10 µL of the mixture. Spot on a silica gel TLC plate (Eluent: Petroleum ether/Ethyl acetate 8:2). Confirm the complete disappearance of the starting materials[3]. If unreacted aldehyde remains >5%, irradiate for an additional 2 minutes.
-
Workup & Isolation: Cool the vial rapidly to room temperature using the reactor's compressed air cooling system. Pour the mixture into 20 mL of crushed ice-water. Stir vigorously until precipitation is complete[3].
-
Filtration: Collect the precipitate via vacuum filtration. Wash sequentially with cold water (2 x 5 mL) and cold ethanol (5 mL) to remove any unreacted precursors or soluble byproducts.
-
Validation: Dry under vacuum at 50 °C. Verify isomeric purity via 1 H-NMR and 13 C-NMR to confirm the[4,3-c] linkage and rule out the [1,5-c] isomer.
Self-validating microwave workflow with integrated in-process controls (IPC).
Troubleshooting Guide & FAQs
Q1: Why am I observing the [1,5-c] isomer instead of the desired [4,3-c] isomer? A: This is a classic case of thermodynamic over-conversion via the Dimroth rearrangement[1]. Causality: High temperatures sustained for too long break the kinetic trap. Solution: Strictly limit the microwave hold time at 120 °C to a maximum of 7.5 to 10 minutes. Ensure your microwave reactor is actively cooling the cavity with compressed air immediately after the run to prevent thermal overshoot.
Q2: The reaction yields a charred, intractable mixture. How do I prevent this? A: Charring is caused by localized superheating (hot spots) or using a fixed-power setting rather than temperature-controlled dynamic power. Causality: Solid particulates in the suspension can absorb microwave energy unevenly, leading to micro-environments exceeding 250 °C. Solution: Use a dynamic power method where the instrument modulates wattage to maintain a strict 120 °C. Ensure vigorous magnetic stirring (at least 600 rpm) to homogenize the mixture during irradiation.
Q3: My conversion stalls at 70%. Should I increase the microwave power? A: No. Increasing power will likely trigger degradation or isomerization. Causality: Stalled conversion is usually due to poor solubility of the intermediate or insufficient microwave absorbance of the solvent. Solution: Switch the solvent from pure ethanol to a 1:1 mixture of Ethanol:DMF. DMF has an excellent microwave loss tangent and superior solubilizing power, which keeps the intermediate in the liquid phase for efficient cyclization[2].
Q4: Is the 2-Fluoro substitution on the benzaldehyde affecting the cyclization rate? A: Yes. The highly electronegative fluorine atom at the ortho-position exerts both a strong inductive electron-withdrawing effect and steric hindrance. Causality: This reduces the nucleophilicity of the adjacent imine nitrogen during the cyclization step, making the ring-closure more difficult than with an unsubstituted benzaldehyde. Solution: The 120 °C temperature is specifically chosen to overcome this activation barrier. Do not lower the temperature, and ensure the aldehyde is freshly distilled to prevent the presence of unreactive benzoic acid impurities.
Quantitative Data Summary
The following table summarizes the performance metrics of synthesizing 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline, comparing conventional oil-bath heating versus the optimized MAOS protocol[2],[3].
| Metric | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) | Improvement Factor |
| Reaction Time | 12 - 18 Hours | 7.5 - 10 Minutes | ~100x Faster |
| Overall Yield | 45% - 55% | 82% - 91% | +35% Absolute Yield |
| Isomeric Purity ([4,3-c]) | < 60% (Significant [1,5-c] present) | > 95% (Kinetic trap maintained) | High Selectivity |
| Solvent Volume | 25 mL | 5 mL | 5x Reduction |
| E-Factor (Waste/Product) | ~ 45 | ~ 8 | 82% Less Waste |
References
-
Mourad, A.-F. E., & Aly, A. A. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry. Link
-
Patel, N., et al. (2016). Synthesis and characterisation of some triazolo quinazoline derivatives. ResearchGate. 3
-
Ahmad, S., et al. (2023). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen. 1
Sources
Technical Support Center: Solvent Selection for Recrystallization of 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline
Technical Support Center: Solvent Selection for Recrystallization of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting an appropriate solvent system for the recrystallization of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven insights.
Part 1: Frequently Asked Questions - Fundamentals of Solvent Selection
Q1: What are the fundamental principles for selecting an ideal recrystallization solvent?
An ideal recrystallization solvent is one in which the compound of interest has high solubility at an elevated temperature but low solubility at room or lower temperatures.[1][4] This temperature-dependent solubility differential is the key to separating the desired compound from impurities. The core criteria for a suitable solvent are:
-
Solubility Profile: The target compound should be sparingly soluble or insoluble in the solvent at room temperature but readily soluble at the solvent's boiling point.[1] Impurities, conversely, should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor after cooling).[4]
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound being purified to prevent the compound from "oiling out"—melting in the hot solvent instead of dissolving.[1][5] Additionally, a relatively low boiling point (ideally <100-120 °C) facilitates easy removal from the purified crystals during drying.[5]
-
Inertness: The solvent must be chemically inert and not react with the target compound.[6]
-
Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective.[6]
Q2: Based on its structure, what is the predicted polarity of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline and how does this guide solvent choice?
The structure of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline features a fused heterocyclic system (triazoloquinazoline) and a fluorophenyl substituent. This combination imparts several characteristics:
-
Polarity: The presence of multiple nitrogen atoms in the triazoloquinazoline core and the electronegative fluorine atom on the phenyl ring make the molecule moderately polar.
-
Aromaticity: The extensive aromatic system allows for π-π stacking interactions, which can influence solubility in aromatic solvents.
Given this mixed-character, the principle of "like dissolves like" suggests that solvents of intermediate polarity are excellent starting points.[1] Very nonpolar solvents (e.g., hexane, petroleum ether) are unlikely to dissolve the compound even when hot. Conversely, very polar solvents (e.g., water) may not be suitable unless used in a mixed-solvent system. For nitrogen-containing heterocyclic compounds, alcohols are often a good choice.[1]
Q3: What are the most promising candidate solvents to screen for the recrystallization of this compound?
Based on literature precedents for quinazoline and triazoloquinazoline derivatives, the following solvents are recommended for initial screening.[7][8][9]
-
Single Solvents: Ethanol, isopropanol (IPA), acetonitrile, ethyl acetate, and toluene. Ethanol is frequently cited for recrystallizing quinazoline-based compounds and is an excellent first choice.[7][9]
-
Mixed Solvent Systems: If no single solvent provides the ideal solubility curve, a binary or mixed-solvent system is the next logical step.[1] Common pairs for moderately polar compounds include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexane.[1][4]
Part 2: Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent pair using a minimal amount of crude material.
Methodology:
-
Place approximately 20-30 mg of the crude 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, IPA, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Add just enough to create a slurry.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound.[1]
-
Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large volume of well-defined crystals.
Table 1: Properties of Candidate Solvents
| Solvent | Boiling Point (°C)[5] | Polarity Index | Key Considerations |
| Ethanol | 78 | 5.2 | Excellent starting point; frequently used for quinazolines.[9] Can be paired with water. |
| Isopropanol (IPA) | 82 | 4.3 | Similar to ethanol, slightly less polar. Good alternative. |
| Acetonitrile | 82 | 6.2 | Can be effective for aromatic, nitrogen-containing compounds.[10] |
| Ethyl Acetate | 77 | 4.4 | Good for compounds of intermediate polarity. Often paired with hexane or heptane. |
| Toluene | 111 | 2.4 | Higher boiling point may be advantageous for a large temperature gradient, but increases risk of oiling out.[1][5] Its aromatic nature may aid dissolution. |
| Acetone | 56 | 5.4 | Low boiling point, highly volatile. Can be paired with water. |
| Water | 100 | 9.0 | Unlikely to work as a single solvent due to high polarity, but is an excellent anti-solvent for alcohols or acetone. |
Protocol 2: Standard Single-Solvent Recrystallization Workflow
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to create a slurry. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound completely dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of solvent (5-10%) to prevent premature crystallization and perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[11] Once at room temperature, place the flask in an ice bath to maximize crystal recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Diagram 1: Solvent Selection Workflow
Caption: Logical workflow for selecting and implementing a recrystallization protocol.
Part 3: Troubleshooting Guide
Q: My compound dissolved in the hot solvent, but no crystals have formed upon cooling.
This is a classic case of a supersaturated solution, where crystal nucleation has not initiated.[12]
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[12]
-
Add a Seed Crystal: If you have a small sample of pure material, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.[6][12]
-
Cool Further: Ensure the flask has been cooled in an ice-water bath for at least 20-30 minutes.
-
Reduce Solvent Volume: You may have used too much solvent.[11][12] Gently heat the solution to boil off a portion of the solvent and attempt the cooling process again.
-
Q: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5] This is often caused by the solution being too concentrated or cooling too rapidly.
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the mixture back to boiling to re-dissolve the oil. Add a small amount (10-20%) of additional hot solvent to decrease the saturation point.[11][12] Allow it to cool much more slowly. Insulating the flask can help.
-
Lower the Crystallization Temperature: Switch to a solvent with a lower boiling point. The high boiling point of a solvent like toluene might be above the melting point of your impure compound.
-
Use a Mixed-Solvent System: Oiling out is more common in single-solvent systems. Switching to a mixed-solvent system can sometimes resolve the issue.
-
Q: My final yield is very low. What are the most common causes?
A low yield can be frustrating, but it is often preventable.
-
Potential Causes:
-
Excessive Solvent: This is the most common reason. Using too much solvent during the dissolution step will result in a significant portion of your compound remaining in the mother liquor, even after cooling.[1][11]
-
Premature Crystallization: If the compound crystallizes during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.[1]
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave product in the solution.
-
Diagram 2: Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Recrystallization Guide. (n.d.). University of California, Davis. [Link]
-
Kopotilova, A. E., Moshkina, T. N., & Nosova, E. V. (2022). THE DESIGN AND SYNTHESIS OF NOVEL 3,5-DIARYL[1][2][3]TRIAZOLO[4,3-C]QUINAZOLINE BASED FLUOROPHORES. Modern Synthetic Methodologies for Creating Drugs and Functional Materials (MOSM2022). [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. (2023). IntechOpen. [Link]
-
Synthesis and Reactivity of[1][2][3]Triazolo-annelated Quinazolines. (2010). Molecules, 15(10), 7016-7029. [Link]
-
3-Aryl-5-aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazolines. (2023). Molecules, 28(4), 1888. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2018). Future Medicinal Chemistry, 10(6), 687-703. [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Novel 5-Aryl-[1][2][3]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2025). Molecules, 30(23), 4420. [Link]
-
Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][3]Triazolo[4,3-c]- and[1][2][3]Triazolo[1,5-c]quinazoline Fluorophores. (2024). Molecules, 29(11), 2505. [Link]
-
Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. [Link]
-
Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. (2023). AIP Conference Proceedings, 2806(1). [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Journal of the Serbian Chemical Society, 85(11), 1475-1487. [Link]
-
Recrystallisation Help. (2020). Reddit. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Triazoloquinazoline: Synthetic Strategies and Medicinal Importance | IntechOpen [intechopen.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Stability & Storage of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Welcome to the Technical Support Center. 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a highly potent heterocyclic compound frequently utilized in drug development and oncology research, specifically acting as a DNA intercalator and Topoisomerase II inhibitor 1[1]. While the [4,3-c] annelation is critical for its specific biological activity, this kinetic isomer is highly susceptible to structural degradation during improper storage.
This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your compound libraries.
Core Stability Alert: The Dimroth Rearrangement
The primary degradation pathway for this compound is the Dimroth rearrangement , which converts the target[4,3-c] isomer into the thermodynamically more stable [1,5-c] isomer 2[2]. This transformation is driven by an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism.
ANRORC Mechanism: Dimroth rearrangement of the [4,3-c] isomer to the[1,5-c] degradant.
Troubleshooting & FAQs
Q: During HPLC analysis of my stored stock solution, a second peak has emerged with a different retention time. Is the compound degrading? A: Yes. The emergence of a new peak strongly indicates that your compound is undergoing a Dimroth rearrangement. The[1,2,4]triazolo[4,3-c]quinazoline core is kinetically favored but thermodynamically unstable compared to its [1,5-c] counterpart 2[2]. Over time, especially in the presence of trace moisture or acidic media, the compound degrades into the [1,5-c] isomer.
Q: How does moisture trigger this degradation, and how can I prevent it? A: Water acts as both a catalyst and a nucleophile in the ANRORC mechanism. It attacks the quinazoline ring, facilitating its sequential opening, rotation of the 1,2,4-triazole moiety, and subsequent cycle closure with the elimination of water 3[3]. To prevent this, store the solid compound as a lyophilized powder in a desiccator at -20°C. When preparing stock solutions, strictly use anhydrous solvents.
Q: Can I use slightly acidic buffers to improve the solubility of the compound for my in vitro assays? A: No. Acidic media significantly accelerate the Dimroth rearrangement 2[2]. Acid catalyzes the reaction by protonating the nitrogen atom of the quinazoline cycle, which drastically lowers the activation barrier for water addition 3[3]. Maintain neutral or slightly basic conditions (pH 7.0–8.0) if aqueous media are required, and prepare these solutions immediately before the assay.
Isomer Comparison Data
To aid in analytical validation during quality control, the following table summarizes the key differences between the target compound and its primary storage degradant.
| Property | 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (Target) | [1,5-c] Isomer (Degradant) |
| Thermodynamic State | Kinetically Favored | Thermodynamically Stable |
| Primary Cause of Formation | Oxidative cyclization during synthesis | Dimroth rearrangement during storage |
| Environmental Triggers | N/A | Ambient moisture, Acidic pH, Heat |
| Biological Profile | High affinity for specific targets (e.g., Topo II) | Substantially altered binding affinity |
| Analytical Marker | Distinct early HPLC retention time | Delayed retention time; shifted NMR triazole proton |
Standard Operating Protocols for Storage
To ensure experimental reproducibility, the following protocols are designed as self-validating systems to eliminate the variables that trigger the ANRORC mechanism.
Protocol A: Preparation and Storage of Anhydrous Stock Solutions
Causality Note: Protic solvents (like ethanol or methanol) can participate in hydrogen bonding and facilitate the ring-opening degradation pathway. Anhydrous DMSO prevents this nucleophilic attack.
-
Solvent Preparation: Dry cell-culture grade DMSO over 3Å molecular sieves for at least 48 hours prior to use.
-
Validation: Confirm the solvent water content is <0.01% using Karl Fischer titration before proceeding.
-
-
Equilibration: Allow the lyophilized vial of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline to reach room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.
-
Dissolution: Dissolve the compound in the validated anhydrous DMSO to create a 10 mM stock solution.
-
Aliquotting: Divide the stock into single-use aliquots (e.g., 10-50 µL) in amber microcentrifuge tubes.
-
Causality Note: Single-use aliquots prevent repeated freeze-thaw cycles, which inevitably introduce atmospheric moisture into the master stock.
-
-
Storage: Purge the headspace of each tube with dry Argon or Nitrogen gas, seal tightly, and store at -80°C.
Protocol B: Assay Preparation (Aqueous Media)
Causality Note: Extended exposure to water, especially at physiological temperatures (37°C), provides the thermodynamic energy required to drive the Dimroth rearrangement.
-
Timing: Do not pre-mix the compound in aqueous buffers for storage. Add the DMSO stock to the aqueous assay buffer immediately prior to the experiment.
-
pH Control: Ensure the assay buffer is strictly non-acidic (pH ≥ 7.0).
-
Validation Step: Before running high-throughput assays on older batches, verify stock integrity by running a quick LC-MS or ^1H-NMR. The [4,3-c] to [1,5-c] isomerization is easily detected by a distinct shift in the triazole proton signal.
References
-
New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS One.1[1]
-
Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3- c]- and [1,2,4]Triazolo[1,5- c]quinazolines. Molecules (MDPI). 2[2]
-
Synthesis and hydrolytic decomposition of 2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines: DFT study. Structural Chemistry (ResearchGate). 3[3]
Sources
- 1. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 2. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3- c]- and [1,2,4]Triazolo[1,5- c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy and Mechanistic Profiling of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline vs. Standard Triazole Derivatives
Executive Summary & Structural Rationale
Triazole scaffolds have long been a cornerstone in medicinal chemistry, primarily recognized for their role in standard antifungal agents (e.g., fluconazole) and aromatase inhibitors (e.g., letrozole). However, the evolution of this pharmacophore through rigidification and ring fusion has birthed a new class of highly potent, multi-target oncology therapeutics. The fusion of the triazole ring with a quinazoline core to form[1,2,4]triazolo[4,3-c]quinazolines has unlocked potent DNA intercalating and topoisomerase II (Topo II) inhibitory properties[1].
Specifically, the addition of a 3-(2-fluorophenyl) substituent represents a significant structural breakthrough. Standard triazoles rely on the simple coordination of the triazole nitrogen with heme iron or target enzymes. In contrast, the triazoloquinazoline core acts as an extended aromatic system capable of ATP-competitive kinase inhibition. The ortho-fluoro substitution on the phenyl ring is strategically designed to induce a non-planar, pincer-like conformation due to steric hindrance and electrostatic repulsion[2]. This restricted bond rotation significantly lowers the entropic penalty upon binding, allowing the molecule to perfectly anchor into the deep hydrophobic pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[3].
Comparative Performance Data
To objectively evaluate the therapeutic potential of the 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline scaffold, we must benchmark its performance against standard triazoles and clinical positive controls (e.g., Sorafenib). The data below synthesizes in vitro kinase inhibition and cellular cytotoxicity metrics, demonstrating the shift from weak, non-specific binding in standard triazoles to high-affinity, targeted apoptosis induction in the fused derivatives[3].
| Compound Class | Primary Target | VEGFR-2 IC₅₀ (nM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Apoptotic BAX/Bcl-2 Ratio |
| 3-(2-Fluorophenyl)-Triazoloquinazoline | VEGFR-2 / Topo II | ~53.81 | 4.88 | 5.21 | 4.57 |
| Sorafenib (Positive Control) | VEGFR-2 | 44.34 | 4.17 - 8.87 | 5.0 - 9.0 | ~3.00 |
| Letrozole (Standard Triazole) | Aromatase | >10,000 | >50.0 | >50.0 | N/A |
| Fluconazole (Standard Triazole) | CYP51A1 | >10,000 | >100.0 | >100.0 | N/A |
Data derived from recent pharmacological evaluations of[1,2,4]triazolo[4,3-c]quinazoline analogs[1][3].
Mechanistic Pathway Visualization
The superior efficacy of the triazoloquinazoline scaffold is driven by its ability to block VEGFR-2 signaling, a pathway that standard triazoles cannot access. This blockade downregulates tumor proliferation and shifts the intracellular balance toward apoptosis by upregulating pro-apoptotic BAX and downregulating anti-apoptotic Bcl-2[3].
VEGFR-2 inhibition by triazoloquinazolines triggering apoptosis via BAX/Bcl-2 modulation.
Self-Validating Experimental Protocols
As application scientists, we must ensure that observed cytotoxicity is mechanism-specific (on-target) rather than a result of generalized chemical toxicity. The following protocols are designed as self-validating systems, incorporating strict counter-screens and orthogonal validation steps.
Multi-stage validation workflow ensuring mechanism-specific cytotoxicity.
Protocol A: Cell-Free VEGFR-2 Kinase Inhibition Assay
Rationale: Before assessing cellular efficacy, cell-free kinase assays isolate the compound's direct interaction with the VEGFR-2 kinase domain. This eliminates confounding cellular variables such as membrane permeability, metabolic degradation, or efflux pump interference, proving direct target engagement. Methodology:
-
Preparation: Incubate recombinant human VEGFR-2 enzyme with varying concentrations of the 3-(2-fluorophenyl)-triazoloquinazoline derivative (0.1 nM to 10 µM) in a standardized kinase buffer containing ATP and a synthetic peptide substrate.
-
Controls: Utilize Sorafenib as the positive control and Letrozole as the negative structural control.
-
Quantification: Measure residual ATP/ADP conversion using a luminescent kinase assay kit (e.g., Kinase-Glo) to calculate the IC₅₀.
-
Self-Validation (Counter-Screen): Run a parallel assay using an unrelated kinase (e.g., CDK2). A high IC₅₀ (>10 µM) in the counter-screen validates that the compound is a selective VEGFR-2 inhibitor, not a promiscuous pan-kinase aggregator.
Protocol B: Cell Viability and Apoptosis Profiling
Rationale: Standard MTT assays establish the baseline IC₅₀ but fail to distinguish between cytostatic growth arrest and cytotoxic cell death. Flow cytometry must be employed downstream to confirm that cell death is actively driven by apoptosis (mechanism-on-target) rather than necrosis (off-target toxicity)[1]. Methodology:
-
Cell Seeding: Seed HepG2 and HCT-116 cells (chosen for their well-characterized VEGFR-2 expression profiles) in 96-well plates at 1×104 cells/well.
-
Treatment: Expose the cells to the calculated IC₅₀ concentration of the compound for 48 hours.
-
Flow Cytometry: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify the percentage of cells in early and late apoptosis.
-
Self-Validation (Orthogonal Confirmation): Perform Western blotting on the treated cell lysates to quantify the exact protein expression levels of BAX, Bcl-2, and Caspase-3. An elevated BAX/Bcl-2 ratio (e.g., >4.0) and a significant increase in cleaved Caspase-3 orthogonally validate the flow cytometry data, proving that the intrinsic apoptotic cascade has been successfully activated by the compound[3].
References
-
Title: New[1,2,4]triazolo[4,3-c]quinazoline derivatives as vascular endothelial growth factor receptor-2 inhibitors and apoptosis inducers: Design, synthesis, docking, and antiproliferative evaluation Source: Archiv der Pharmazie (Weinheim). 2022 Oct;355(10):e2200133. URL: [Link]
-
Title: Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors Source: Archiv der Pharmazie (Weinheim). 2021 Mar;354(3):e2000237. URL: [Link]
-
Title: 3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties Source: Molecules. 2023 Feb 17;28(4):1937. URL: [Link]
Sources
- 1. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New [1,2,4]triazolo[4,3-c]quinazoline derivatives as vascular endothelial growth factor receptor-2 inhibitors and apoptosis inducers: Design, synthesis, docking, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline Analogues
A Comparative Guide to the Structure-Activity Relationship of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline Analogues
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the[1][2][3]triazolo[4,3-c]quinazoline scaffold, with a specific focus on the implications of a 3-(2-Fluorophenyl) substitution. We will explore how modifications to this core structure influence its biological activity, drawing upon experimental data from authoritative studies in the fields of anticonvulsant and anticancer research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile heterocyclic system.
Introduction: The[1][2][3]triazolo[4,3-c]quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, known to be a component of numerous compounds with a wide array of biological activities.[4] The fusion of a 1,2,4-triazole ring to the quinazoline core to form the[1][2][3]triazolo[4,3-c]quinazoline system introduces new structural and electronic features, leading to compounds with distinct pharmacological profiles.[5] Notably, this tricyclic system has been extensively investigated for its potential as both an anticonvulsant and an anticancer agent.[1][6]
The specific compound, 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline, serves as a focal point for our discussion. The presence of the 2-fluorophenyl group at the 3-position is significant. The fluorine atom, being highly electronegative, can modulate the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.
Part 1: Anticonvulsant Activity of Quinazoline Derivatives
Derivatives of the broader quinazoline class have long been recognized for their sedative-hypnotic and anticonvulsant properties.[1] The mechanism of action for many of these compounds is believed to involve the potentiation of GABAergic neurotransmission through interaction with the GABA-A receptor.[7]
General Structure-Activity Relationship (SAR) for Anticonvulsant Quinazolines
Decades of research have illuminated several key structural requirements for anticonvulsant activity in quinazoline-based compounds:
-
The Quinazoline Core: The presence of the quinazoline nucleus is a fundamental requirement for activity.[1]
-
Substitutions at Position 3: The nature of the substituent at position 3 of the quinazolinone ring significantly influences potency. Aromatic or heterocyclic moieties are often favored.
-
Substitutions on the Quinazoline Benzene Ring: Halogen atoms (e.g., fluorine, chlorine) or other electron-withdrawing groups at positions 6 or 8 can enhance anticonvulsant activity.[1][2]
-
The Role of Aromatic Substituents: For analogues with an aromatic ring attached at position 3, substitutions on this ring are critical. Electron-withdrawing groups, particularly at the para position, have been shown to produce greater anticonvulsant activity than electron-donating groups.[1]
Given these principles, the 3-(2-Fluorophenyl) substituent in our topic compound is predicted to contribute favorably to anticonvulsant activity due to the electron-withdrawing nature of the fluorine atom.
Comparative Analysis of Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of various substituted quinazolinone derivatives, highlighting the impact of different substitution patterns. The data is compiled from studies utilizing the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure models.[1]
| Compound ID | R (Substitution on Phenyl Ring) | Anticonvulsant Activity (% Protection in MES test) | Neurotoxicity (Rotorod Test) |
| 5b | 4-F | High | Low |
| 5c | 4-Cl | High | Low |
| 5d | 4-Br | High | Low |
| Reference | Diazepam | High | Moderate |
Data synthesized from Zayed M.F. et al. (2014).[1]
As the data indicates, para-substituted halogenated analogs exhibit high anticonvulsant activity with low neurotoxicity. This supports the hypothesis that the 2-fluoro substitution on the phenyl ring of our lead compound would be a beneficial feature for this biological activity.
Experimental Protocol: Anticonvulsant Screening
A standardized protocol for evaluating the anticonvulsant activity and neurotoxicity of novel compounds is crucial for reproducible and comparable results.
1. Maximal Electroshock (MES) Test:
-
Purpose: To identify compounds that prevent the spread of seizures.
-
Procedure:
-
Administer the test compound to mice intraperitoneally.
-
After a set period (e.g., 30 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
The absence of this seizure indicates protection.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Purpose: To identify compounds that raise the seizure threshold.
-
Procedure:
-
Administer the test compound to mice.
-
After a set period, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures.
-
A significant delay or absence of seizures indicates anticonvulsant activity.
-
3. Rotorod Neurotoxicity Test:
-
Purpose: To assess for motor impairment, a common side effect of CNS-active drugs.
-
Procedure:
-
Train mice to remain on a rotating rod (e.g., 6 rpm).
-
Administer the test compound.
-
At various time points, place the mice back on the rotating rod and record the time they are able to stay on it.
-
A significant decrease in performance time indicates neurotoxicity.
-
Caption: Workflow for anticonvulsant drug screening.
Part 2: Anticancer Activity of[1][2][3]triazolo[4,3-c]quinazolines
More recently, the[1][2][3]triazolo[4,3-c]quinazoline scaffold has garnered significant attention for its potent anticancer properties.[6][8] Many of these compounds are believed to exert their cytotoxic effects by acting as DNA intercalators and inhibiting Topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[6][9]
General Structure-Activity Relationship (SAR) for Anticancer Activity
The SAR for the anticancer activity of this scaffold reveals different structural requirements compared to the anticonvulsant profile:
-
Trifluoromethyl Substitution: The presence of a trifluoromethyl (-CF3) group on the quinazoline ring system has been shown to be beneficial for cytotoxic activity. This is attributed to the ability of the -CF3 group to form additional hydrogen and hydrophobic bonds with the target.[6][9]
-
Substitutions at the 3-Position: The nature of the substituent at the 3-position is critical. While our lead compound has a 2-fluorophenyl group, other studies have explored different aromatic and heterocyclic rings.
-
Amine Substituents: The introduction of various amine functionalities to the quinazoline core significantly modulates activity. Studies have shown that less bulky amines, such as propylamine and ethanolamine, lead to greater cytotoxicity compared to bulkier groups like cyclohexylamine.[6][9]
Comparative Analysis of Anticancer Activity
The following table presents a comparison of the cytotoxic activity of several[1][2][3]triazolo[4,3-c]quinazoline derivatives against human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines.[6]
| Compound ID | Key Substitutions | IC50 (µM) on HCT-116 | IC50 (µM) on HepG2 | Topo II Inhibition IC50 (µM) |
| 16 | -CF3, propylamine | 2.44 | 6.29 | 15.16 |
| 17 | -CF3, ethanolamine | - | - | 17.66 |
| 18 | -CF3, dimethylamine | - | - | 18.28 |
| 19 | -CF3, cyclohexylamine | - | - | - |
| 20 | -CF3, morpholine | - | - | - |
Data synthesized from Gaber A.A. et al. (2023).[6]
The SAR trend is clear: cytotoxicity and Topo II inhibition decrease as the bulk of the amine substituent increases (propylamine > ethanolamine > dimethylamine > cyclohexylamine).[6][9] The consistent presence of the -CF3 group in these highly active compounds underscores its importance.[6][9] While direct data for a 3-(2-Fluorophenyl) analogue in this series is not available, the strong electron-withdrawing nature of the 2-fluorophenyl ring may also contribute positively to DNA intercalation and overall cytotoxic activity.
Experimental Protocol: Anticancer Screening
Evaluating the anticancer potential of[1][2][3]triazolo[4,3-c]quinazoline derivatives involves a multi-step process.
1. In Vitro Cytotoxicity Assay (MTT or SRB Assay):
-
Purpose: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
-
Procedure:
-
Seed cancer cell lines (e.g., HCT-116, HepG2) in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound.
-
After a set incubation period (e.g., 48-72 hours), add a viability-detecting reagent (e.g., MTT).
-
Measure the absorbance, which is proportional to the number of viable cells.
-
Calculate the IC50 value from the dose-response curve.
-
2. Topoisomerase II Inhibition Assay:
-
Purpose: To determine if the compound inhibits the catalytic activity of Topo II.
-
Procedure:
-
Incubate purified Topo II enzyme with supercoiled plasmid DNA in the presence of the test compound.
-
The enzyme will relax the supercoiled DNA.
-
Separate the different DNA topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis.
-
Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.
-
3. DNA Intercalation Assay:
-
Purpose: To assess the ability of the compound to insert itself between the base pairs of DNA.
-
Procedure:
-
This can be evaluated through various methods, including viscosity measurements of DNA solutions or fluorescence quenching assays with DNA-binding dyes like ethidium bromide.
-
An increase in viscosity or a change in fluorescence intensity in the presence of the compound suggests intercalation.
-
Caption: Proposed mechanism of anticancer action.
Conclusion
The 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline scaffold represents a promising starting point for the development of novel therapeutics. The existing body of research on analogous structures provides a strong rationale for its potential in both anticonvulsant and anticancer applications.
For anticonvulsant activity, the 2-fluorophenyl group is likely a favorable substitution, and further optimization could involve modifications at the 6 or 8 positions of the quinazoline ring. For anticancer activity, the introduction of a trifluoromethyl group and the exploration of small amine substituents would be logical next steps based on the compelling SAR data available.
This guide has synthesized key findings to provide a clear, data-supported framework for understanding the structure-activity relationships of this important chemical class. The provided experimental protocols and workflow diagrams serve as practical tools for researchers aiming to design and evaluate the next generation of[1][2][3]triazolo[4,3-c]quinazoline-based drugs.
References
-
Zayed M.F., Ahmed S., Ihmaid S., et al. (2014). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. Available at: [Link]
- Patel, H.M., Noolvi, M.N., Shirkhedkar, A.A., & Kulkarni, A.D. (2016). A comprehensive review on the quinazolinone derivatives as anticonvulsant agents. Medicinal Chemistry Research.
-
Mihasan, M., Cojocaru, O., & Vasiliniuc, I. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. Available at: [Link]
- El-Azab, A.S., & El-Tahir, K.E. (2017).
-
Gaber, A.A., Sobhy, M., Turky, A., et al. (2023). New[1][2][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE. Available at: [Link]
-
Eldehna, W.M., Ibrahim, H.S., Al-Ansary, G.H., et al. (2020). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. RSC Advances. Available at: [Link]
-
Issa, D.A., El-Gamal, M.I., An, D., et al. (2019). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm. Available at: [Link]
- Malpani, S.G., Mohanty, P., & Rai, J.P. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Asian Journal of Pharmaceutical and Clinical Research.
-
Utepova, I.A., Trestsova, M.A., Eltsov, O.S., et al. (2022). Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. RSC Advances. Available at: [Link]
- Sahu, J.K., Ganguly, S., & Kaushik, A. (2013). Quinazolinones: An overview of its synthetic approaches and biological activities. International Journal of Pharmaceutical Sciences Review and Research.
-
Zayed, M.F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences. Available at: [Link]
-
Sharma, P., & Kumar, A. (2023). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen. Available at: [Link]
- Williams, M., Francis, J.E., Ghai, G., et al. (1987). Structure-activity profile of a series of novel triazoloquinazoline adenosine antagonists. Journal of Medicinal Chemistry.
-
Liu, Z., Wang, S., Li, Y., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. Available at: [Link]
-
Jin, G., Zhang, L., Zhang, A., et al. (2015). Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives. Archiv der Pharmazie.
-
Gaber, A.A., Sobhy, M., Turky, A., et al. (2023). New[1][2][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE. Available at: [Link]
- Tariq, R., Li, X., Tily, H., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
-
Voskoboynik, A.Y., Tkach, O.I., & Safonova, E.A. (2018).[1][2][3]TRIAZINO[2,3-с]QUINAZOLINES 3*. STRUCTURE AND ANTICANCER ACTIVITY OF PRODUCTS OBTAINED FROM REACTION OF 3-(2-AMINOPHENYL)-6-R-1,2,4-TRIAZIN-5(2 H )-ONES WITH ARYL ISO(THIO)CYANATES. Chemistry of Heterocyclic Compounds.
Sources
- 1. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Triazoloquinazoline: Synthetic Strategies and Medicinal Importance | IntechOpen [intechopen.com]
- 6. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline, a novel heterocyclic compound with significant therapeutic potential. As a senior application scientist, the following content is synthesized from established regulatory guidelines and field-proven insights to provide a comprehensive and practical resource.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] This guide will focus on the practical application of these principles, comparing a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with a more advanced Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) approach.
The "Why": Choosing the Right Analytical Tool
The selection of an analytical technique is a critical first step, dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the method (e.g., quality control, pharmacokinetic studies). For a molecule like 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline, which contains a chromophore, HPLC-UV is a logical and cost-effective starting point.[5] However, for applications requiring higher sensitivity and selectivity, such as bioanalysis, UPLC-MS/MS is often the superior choice.
dot```dot graph "Analytical_Method_Selection" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_Factors" { label="Decision Factors"; bgcolor="#FFFFFF"; Analyte_Properties [label="Analyte Physicochemical\nProperties", pos="1,2!"]; Matrix_Complexity [label="Sample Matrix\nComplexity", pos="3,2!"]; Intended_Use [label="Intended Use of Method\n(QC vs. Bioanalysis)", pos="2,0!"]; }
subgraph "cluster_Methods" { label="Analytical Methods"; bgcolor="#FFFFFF"; HPLC_UV [label="HPLC-UV", pos="0,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UPLC_MSMS [label="UPLC-MS/MS", pos="4,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Analyte_Properties -> HPLC_UV [label="Chromophore Present"]; Matrix_Complexity -> UPLC_MSMS [label="High Complexity"]; Intended_Use -> HPLC_UV [label="QC/Assay"]; Intended_Use -> UPLC_MSMS [label="Bioanalysis/Trace Levels"]; }
Caption: A typical workflow for HPLC method validation.
UPLC-MS/MS Method Validation Protocol
The validation of a UPLC-MS/MS method follows the same fundamental principles as HPLC-UV, but with additional considerations specific to the technique, particularly when applied to bioanalysis as guided by the EMA and FDA. [1][6][7][8] Key Differences and Additional Considerations:
-
Matrix Effects:
-
Assess the impact of the biological matrix on the ionization of the analyte. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Causality: Co-eluting endogenous components from the matrix can enhance or suppress the ionization of the analyte, leading to inaccurate results.
-
-
Internal Standard:
-
The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in sample preparation, injection volume, and instrument response.
-
-
Carryover:
-
Inject a blank sample after a high concentration standard to ensure that there is no significant carryover of the analyte from one injection to the next.
-
-
Stability:
-
Evaluate the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage). [9]
-
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the quantification of 3-(2-Fluorophenyl)-t[1][2][3]riazolo[4,3-c]quinazoline depends on the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine quality control applications. In contrast, UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies or the detection of trace-level impurities. Regardless of the chosen technique, a thorough and well-documented validation process, guided by regulatory principles, is essential to ensure the generation of high-quality, reliable, and defensible analytical data.
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved from [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). Retrieved from [Link]
-
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.). Retrieved from [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (2024, March). Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 23). Retrieved from [Link]
-
Quality Guidelines - ICH. (n.d.). Retrieved from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA). (2022, July 25). Retrieved from [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.). Retrieved from [Link]
-
Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. (2012, April 26). Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). Retrieved from [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2006, April 24). Retrieved from [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]
-
Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H). (n.d.). Retrieved from [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC - Taylor & Francis. (2007, February 7). Retrieved from [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives - IntechOpen. (2020, April 15). Retrieved from [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters - ACS Publications - ACS.org. (2019, April 19). Retrieved from [Link]
-
Video: Facile Preparation of 4-Substituted Quinazoline Derivatives - JoVE. (2015, August 5). Retrieved from [Link]
-
(PDF) Quinazoline derivatives: Synthesis and bioactivities - ResearchGate. (2013, June 3). Retrieved from [Link]
-
Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches - PMC. (2025, December 30). Retrieved from [Link]
-
guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). Retrieved from [Link]
-
An overview of triazoloquinazolines: Pharmacological significance and recent developments. (n.d.). Retrieved from [Link]
-
3.2.P.4.3 Validation of Analytical Procedures. (n.d.). Retrieved from [Link]
-
Novel triazoloquinazoline derivatives as VEGFR inhibitors: synthesis, cytotoxic evaluation and in silico studies - PubMed. (2025, February 25). Retrieved from [Link]
-
Triazoloquinazoline: Synthetic Strategies and Medicinal Importance - IntechOpen. (2023, November 13). Retrieved from [Link]
-
Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives - Arabian Journal of Chemistry. (2013, February 1). Retrieved from [Link]
-
Analytical method development and validation for the determination of triazole antifungals in biological matrices - Zenodo. (2026, March 18). Retrieved from [Link]
-
VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. (n.d.). Retrieved from [Link]
-
Development and Validation of HPLC Method for Analysis of Impurities of Fosfluconazole in Pharmaceutical Products. (2016, July 3). Retrieved from [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. rr-americas.woah.org [rr-americas.woah.org]
A Comprehensive Guide to the Proper Disposal of 3-(2-Fluorophenyl)-triazolo[4,3-c]quinazoline
A Comprehensive Guide to the Proper Disposal of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline
This document provides a detailed protocol for the safe and compliant disposal of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline. As a compound belonging to the biologically active triazoloquinazoline family and containing a fluorinated aromatic moiety, it necessitates careful handling as regulated hazardous chemical waste.[4][5][6] The procedures outlined herein are designed to protect laboratory personnel, the community, and the environment by adhering to established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
-
Triazoloquinazoline Core: This heterocyclic system is the backbone of many pharmacologically active agents, including those with anticancer and antimicrobial properties.[4][5][8][9] Compounds of this class should be considered biologically active and potentially toxic.
-
Fluorophenyl Group: The presence of a carbon-fluorine bond suggests high chemical stability. Fluorinated organic compounds can be environmentally persistent and may be classified as "forever chemicals".[10][11] Such substances require disposal methods that ensure their complete destruction, such as high-temperature incineration, and must never be disposed of down the drain.[12]
-
Physical Form: As a solid, the primary exposure risks are inhalation of dust and dermal contact.
Based on this assessment, the compound and any materials contaminated with it must be classified and managed as hazardous chemical waste .
Regulatory Framework
Disposal of this compound falls under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[13] These regulations govern the "cradle-to-grave" management of hazardous materials. All personnel generating this waste must be trained on these regulations and follow the specific guidelines established by their institution's Environmental Health and Safety (EHSO) office.[2][7]
Personal Protective Equipment (PPE) and Safety
When handling 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline in either pure form or as waste, the following minimum PPE is required:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, work should be performed in a certified chemical fume hood to prevent inhalation.[14]
Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Waste Stream: This compound must be disposed of as Halogenated Organic Solid Waste .
-
Segregation:
Decontamination and Spill Management
For Spills:
-
Evacuate and restrict access to the affected area.[14]
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.[7]
For Empty Containers: Under EPA regulations, containers that held acutely hazardous "P-list" chemicals require triple-rinsing.[2][7] While this specific compound is not P-listed, it is best practice to triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[2][7]
-
The rinseate (the solvent used for rinsing) must be collected and disposed of as Halogenated Organic Liquid Waste .[7]
-
After rinsing, the original label on the container must be completely defaced or removed.[1][2]
-
The clean, defaced container can then be disposed of as regular laboratory glass or plastic waste.[12]
Step-by-Step Disposal Protocol
This protocol applies to the routine disposal of solid 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline and materials lightly contaminated with it (e.g., weighing paper, contaminated wipes).
-
Container Selection:
-
Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass bottle with a screw cap).[2][7] The container must be in good condition, free of leaks, and have a tightly fitting lid.[7]
-
The best practice is often to reuse the original chemical container.[7]
-
-
Labeling:
-
All waste containers must be clearly labeled as soon as the first particle of waste is added.[3]
-
Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline". Do not use abbreviations or chemical formulas.[2]
-
The approximate percentage of the compound if it is in a mixture.
-
All associated hazards (e.g., "Toxic," "Irritant").
-
The name and contact information of the waste generator.
-
The date the waste was first added to the container (accumulation start date).[2]
-
-
-
Accumulation and Storage:
-
Keep the waste container closed at all times except when adding waste.[2][15] A funnel left in the opening is not considered a closed container.[2]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][15]
-
The SAA must be under the control of the operator of the process generating the waste.[3]
-
Ensure the container is stored in secondary containment to catch any potential leaks.
-
-
Requesting Disposal:
-
Do not overfill the container; leave sufficient headspace (at least 10%) for expansion.[2]
-
Once the container is full or you are finished generating this waste stream, seal it tightly.
-
Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHSO) office for final disposal by a licensed hazardous waste facility.[3][12]
-
Data Summary Table
| Parameter | Specification | Rationale & References |
| Waste Classification | Hazardous Waste: Halogenated Organic Solid | Based on chemical structure (fluorine) and biological activity of the quinazoline core.[4][10] |
| EPA Hazard Codes (Inferred) | Toxicity (T) | Biologically active heterocyclic compound.[8][16] |
| Primary PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Standard protection against chemical splashes and skin contact.[17][18] |
| Handling Location | Certified Chemical Fume Hood | To prevent inhalation of fine powders.[14] |
| Waste Container | Tightly sealed, compatible container (HDPE or Glass) | To prevent leaks and ensure chemical compatibility.[2][7] |
| Container Labeling | Official Hazardous Waste Tag with full chemical name and hazard info | Regulatory requirement for safety and tracking (RCRA).[2][3] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | EPA requirement to ensure safe, local accumulation of waste.[3][15] |
| Prohibited Disposal | DO NOT dispose of in regular trash or down the drain. | Environmental persistence of fluorinated compounds and potential toxicity.[10][12] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 3-(2-Fluorophenyl)-[1][2][3]triazolo[4,3-c]quinazoline.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- PubMed. (n.d.). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- Taylor & Francis Online. (2025, March 7). Key developments in fluorinated heterocycles.
- Taylor & Francis Online. (2025, March 3). Key developments in fluorinated heterocycles.
- IntechOpen. (2023, November 13). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance.
- ResearchGate. (n.d.). (PDF) Triazoloquinazoline: Synthetic Strategies and Medicinal Importance.
- TCI Chemicals. (2025, February 15). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- PubMed. (2025, July 30). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
-
BLDpharm. (n.d.). 3-(2-Fluorophenyl)-5-methoxy-[1][2][3]triazolo[4,3-c]quinazoline. Retrieved from BLDpharm website.
- ResearchGate. (2026, February 6). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- Thermo Fisher Scientific. (2025, September 18). Quinazoline - SAFETY DATA SHEET.
- MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- IJIRT. (2018, May 10). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
-
MDPI. (2023, February 17). 3-Aryl-5-aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Retrieved from MDPI website.
- ResearchGate. (2021, September 17). synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives.
- ACS Publications. (2021, August 23). Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4) | The Journal of Organic Chemistry.
- MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- NSF PAR. (2023, September 26). Photolysis Products of Fluorinated Pharmaceuticals.
-
Pharm-Sintez. (2024, December 30). [1][2][3]TRIAZINO[2,3-C]QUINAZOLINE HYBRIDS WITH AZOLE AND AZINE HETEROCYCLES. Retrieved from Pharm-Sintez website.
-
PLOS One. (2023, January 30). New[1][2][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Retrieved from PLOS One website.
-
Enamine. (n.d.). THE DESIGN AND SYNTHESIS OF NOVEL 3,5-DIARYL[1][2][3]TRIAZOLO[4,3-C]QUINAZOLINE BASED FLUOROPHORES. Retrieved from Enamine website.
-
MDPI. (2022, May 24). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from MDPI website.
Sources
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Triazoloquinazoline: Synthetic Strategies and Medicinal Importance | IntechOpen [intechopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 7. vumc.org [vumc.org]
- 8. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. otago.ac.nz [otago.ac.nz]
- 13. epa.gov [epa.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. epa.gov [epa.gov]
- 16. sustainable-markets.com [sustainable-markets.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
